Product packaging for 1-Hydroxy-2-methylpent-1-en-3-one(Cat. No.:CAS No. 59889-22-4)

1-Hydroxy-2-methylpent-1-en-3-one

Cat. No.: B8639719
CAS No.: 59889-22-4
M. Wt: 114.14 g/mol
InChI Key: RBSRVLAVTIXANZ-UHFFFAOYSA-N
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Description

1-Hydroxy-2-methylpent-1-en-3-one, with the molecular formula C6H10O2 and an average mass of approximately 114.14 g/mol, is an α,β-unsaturated hydroxy ketone . This class of compounds, characterized by a carbonyl group and a double bond conjugated with a hydroxyl group, is of significant interest in organic synthesis and flavor chemistry. Researchers value this structure for its potential reactivity, serving as a versatile building block or intermediate in chemical synthesis. The (E)-stereoisomer of this compound is documented under the CAS number 50421-81-3 . While specific biological activity data for this exact molecule is scarce, structurally similar α-hydroxy ketones are known to participate in the Maillard reaction and are studied for their roles as flavor and fragrance precursors . The conjugated system of this enone makes it a candidate for exploring cyclization reactions or studying the behavior of unsaturated carbonyl compounds in material science and natural product analog synthesis. This product is intended for chemical synthesis and analytical research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B8639719 1-Hydroxy-2-methylpent-1-en-3-one CAS No. 59889-22-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59889-22-4

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

1-hydroxy-2-methylpent-1-en-3-one

InChI

InChI=1S/C6H10O2/c1-3-6(8)5(2)4-7/h4,7H,3H2,1-2H3

InChI Key

RBSRVLAVTIXANZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=CO)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-Hydroxy-2-methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-Hydroxy-2-methylpent-1-en-3-one, an α,β-unsaturated β-hydroxy ketone. Due to the limited availability of specific experimental data for this compound in published literature, this guide combines known information with data extrapolated from the well-understood chemistry of its structural class. This approach offers valuable insights for researchers and professionals in drug development and organic synthesis.

Core Chemical Properties

This compound, with the IUPAC name (E)-1-hydroxy-2-methylpent-1-en-3-one, is a molecule of interest due to its enol functionality in conjugation with a ketone.[1] This structural motif is a key feature in various biologically active compounds and synthetic intermediates.

Table 1: Physical and Chemical Properties of (E)-1-hydroxy-2-methylpent-1-en-3-one

PropertyValueSource
IUPAC Name (E)-1-hydroxy-2-methylpent-1-en-3-onePubChem[1]
Molecular Formula C₆H₁₀O₂PubChem[1]
Molecular Weight 114.14 g/mol PubChem[1]
Canonical SMILES CCC(=O)/C(=C/O)/CPubChem[1]
InChI Key RBSRVLAVTIXANZ-SNAWJCMRSA-NPubChem[1]

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not available in the public domain. However, based on the known spectral characteristics of similar α,β-unsaturated ketones and enols, the following theoretical data can be predicted.

Table 2: Predicted Spectroscopic Data for (E)-1-hydroxy-2-methylpent-1-en-3-one

SpectrumPredicted Chemical Shifts / Frequencies
¹H NMR δ (ppm): ~1.0-1.2 (t, 3H, -CH₂CH₃ ) ~1.8-2.0 (s, 3H, =C-CH₃ ) ~2.3-2.5 (q, 2H, -CH₂ CH₃) ~5.5-6.0 (s, 1H, =CH-OH) ~12-15 (br s, 1H, enolic -OH, may exchange with D₂O)
¹³C NMR δ (ppm): ~8-12 (-CH₂CH₃ ) ~15-20 (=C-CH₃ ) ~30-35 (-CH₂ CH₃) ~100-110 (=C (CH₃)C=O) ~160-170 (=C H-OH) ~200-205 (C =O)
IR ν (cm⁻¹): ~3200-3600 (broad, O-H stretch) ~2850-3000 (C-H stretch) ~1640-1680 (C=O stretch, conjugated) ~1600-1640 (C=C stretch)

Chemical Reactivity and Keto-Enol Tautomerism

The chemical reactivity of this compound is primarily dictated by the α,β-unsaturated carbonyl system. This moiety provides two electrophilic sites: the carbonyl carbon and the β-carbon. Consequently, it can undergo both direct (1,2-addition) and conjugate (1,4-addition or Michael addition) nucleophilic attacks.

The molecule exists in equilibrium between its keto and enol forms.[2][3] For α,β-unsaturated β-hydroxy ketones, the enol form is often stabilized by intramolecular hydrogen bonding and conjugation, which can make it the predominant tautomer under certain conditions.[2][3]

Keto_Enol_Tautomerism Keto 1-Hydroxy-2-methylpentan-1,3-dione (Keto form) Enol (E)-1-Hydroxy-2-methylpent-1-en-3-one (Enol form) Keto->Enol [H⁺] or [OH⁻] Enol->Keto [H⁺] or [OH⁻]

Caption: Keto-enol tautomerism of the target compound.

Synthesis

Representative Experimental Protocol: Aldol Condensation

Materials:

  • 2-Pentanone

  • Paraformaldehyde (as a source of formaldehyde)

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (HCl) for neutralization

  • Diethyl ether or other extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-pentanone in ethanol.

  • Base Addition: Slowly add a catalytic amount of aqueous sodium hydroxide to the solution while stirring.

  • Aldehyde Addition: Gradually add paraformaldehyde to the reaction mixture. The reaction is typically carried out at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it with dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing: Wash the organic layer with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Pentanone 2-Pentanone Aldol Condensation Aldol Condensation 2-Pentanone->Aldol Condensation Formaldehyde Formaldehyde Formaldehyde->Aldol Condensation Workup & Purification Workup & Purification Aldol Condensation->Workup & Purification This compound This compound Workup & Purification->this compound

Caption: General synthesis workflow via aldol condensation.

Biological Activity and Potential Applications

While specific biological activity for this compound has not been documented, the α,β-unsaturated carbonyl moiety is a well-known pharmacophore. Compounds containing this functional group exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This activity is often attributed to their ability to act as Michael acceptors, forming covalent bonds with nucleophilic residues (such as cysteine) in proteins and enzymes, thereby modulating their function.

Given its structure, this compound could be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to explore its specific biological targets and potential applications in drug discovery.

Biological_Activity_Pathway Unsaturated_Ketone α,β-Unsaturated β-Hydroxy Ketone (e.g., this compound) Michael_Acceptor Acts as a Michael Acceptor Unsaturated_Ketone->Michael_Acceptor Covalent_Adduct Covalent Adduct Formation Michael_Acceptor->Covalent_Adduct Reacts with Protein_Target Protein Target (e.g., Enzyme with Cysteine residue) Protein_Target->Covalent_Adduct Modulation Modulation of Protein Function Covalent_Adduct->Modulation Biological_Effect Potential Biological Effect (e.g., Antimicrobial, Anticancer) Modulation->Biological_Effect

Caption: Postulated mechanism of biological activity.

Conclusion

This compound represents an interesting chemical entity with potential for further investigation in synthetic and medicinal chemistry. While specific experimental data is currently limited, this guide provides a solid foundation based on the established principles of its chemical class. The presented information on its properties, potential synthesis, and likely reactivity patterns will be a valuable resource for researchers and professionals working in related fields. Future experimental studies are necessary to fully characterize this compound and unlock its potential applications.

References

An In-depth Technical Guide to the Synthesis of 1-Hydroxy-2-methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1-Hydroxy-2-methylpent-1-en-3-one. The synthesis involves a two-step process commencing with the formation of the keto-tautomer, 2-methylpentane-1,3-dione, via a crossed aldol condensation, followed by its tautomerization to the desired enol form. This document details the experimental protocols, expected quantitative data, and relevant reaction mechanisms.

Synthesis Pathway Overview

The synthesis of this compound is predicated on the well-established principles of carbonyl chemistry, specifically the crossed aldol condensation to form the β-diketone backbone, followed by the inherent keto-enol tautomerism of the product.

The overall synthetic transformation can be visualized as follows:

Synthesis_Overview Propanal Propanal Intermediate 2-Methylpentane-1,3-dione Propanal->Intermediate Crossed Aldol Condensation Acetone Acetone Acetone->Intermediate Final_Product This compound Intermediate->Final_Product Keto-Enol Tautomerism

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methylpentane-1,3-dione via Crossed Aldol Condensation

This procedure is based on established protocols for crossed aldol condensations between aldehydes and ketones.

Objective: To synthesize 2-methylpentane-1,3-dione through a base-catalyzed crossed aldol condensation of propanal and acetone.

Materials:

  • Propanal

  • Acetone

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a solution of sodium ethoxide (0.1 mol) in absolute ethanol (50 mL). The flask is cooled in an ice bath.

  • Addition of Reactants: A mixture of propanal (0.1 mol, 5.81 g) and acetone (0.12 mol, 7.0 g) is added dropwise from the addition funnel to the stirred sodium ethoxide solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.

  • Work-up: The reaction mixture is neutralized with 1 M hydrochloric acid. The ethanol is removed under reduced pressure using a rotary evaporator. The resulting aqueous residue is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation to yield the crude 2-methylpentane-1,3-dione. Further purification can be achieved by vacuum distillation.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 2-methylpentane-1,3-dione.

Step 2: Tautomerization to this compound

β-Diketones exist in a dynamic equilibrium with their enol tautomers. The enol form is often stabilized by intramolecular hydrogen bonding. In many cases, the product isolated from the synthesis of a β-diketone is a mixture of the keto and enol forms.

Objective: To facilitate and characterize the enol tautomer of 2-methylpentane-1,3-dione.

Procedure:

  • Equilibration: The synthesized 2-methylpentane-1,3-dione is typically a liquid or a low-melting solid that exists as an equilibrium mixture of the keto and enol forms. The equilibrium can be influenced by the solvent. In non-polar solvents, the intramolecularly hydrogen-bonded enol form is often favored.

  • Characterization: The presence and ratio of the enol form can be determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • Isolation (Optional): In some instances, the enol form can be selectively crystallized or separated chromatographically, although this is often not necessary as the equilibrium is rapidly re-established in solution. For many applications, the keto-enol mixture is used directly.

Quantitative Data

The following tables summarize the expected quantitative data for the key compounds in this synthesis.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
2-Methylpentane-1,3-dioneC₆H₁₀O₂114.14Colorless to pale yellow liquid
This compoundC₆H₁₀O₂114.14Exists in equilibrium with keto form

Table 2: Expected Reaction Parameters and Yields

Reaction StepReactantsCatalystSolventExpected Yield (%)
Crossed Aldol CondensationPropanal, AcetoneSodium EthoxideEthanol60-70%

Table 3: Expected Spectroscopic Data for this compound (Enol Form)

Spectroscopic TechniqueCharacteristic Peaks
¹H NMR (CDCl₃, δ in ppm)~15-17 (broad s, 1H, enolic OH), ~5.5 (s, 1H, =CH), ~2.5 (q, 2H, -CH₂-CH₃), ~2.0 (s, 3H, -C(CH₃)=), ~1.1 (t, 3H, -CH₂-CH₃)
¹³C NMR (CDCl₃, δ in ppm)~190-200 (C=O), ~170-180 (C-OH), ~100-110 (=CH), ~30-35 (-CH₂-), ~20-25 (-C(CH₃)=), ~5-10 (-CH₃)
IR (cm⁻¹)~3400-2500 (broad, O-H stretch), ~1640-1580 (C=O stretch, conjugated), ~1580-1540 (C=C stretch)

Table 4: Expected Spectroscopic Data for 2-Methylpentane-1,3-dione (Keto Form)

Spectroscopic TechniqueCharacteristic Peaks
¹H NMR (CDCl₃, δ in ppm)~3.6 (q, 1H, -CH(CH₃)-), ~2.7 (q, 2H, -CH₂-CH₃), ~2.2 (s, 3H, -CO-CH₃), ~1.4 (d, 3H, -CH(CH₃)-), ~1.1 (t, 3H, -CH₂-CH₃)
¹³C NMR (CDCl₃, δ in ppm)~205-215 (C=O), ~50-60 (-CH-), ~35-40 (-CH₂-), ~25-30 (-CO-CH₃), ~10-15 (-CH(CH₃)-), ~5-10 (-CH₂-CH₃)
IR (cm⁻¹)~1730-1710 (C=O stretch, ketone), ~1715-1695 (C=O stretch, ketone)

Signaling Pathways and Logical Relationships

The core of this synthesis is the keto-enol tautomerism, a fundamental equilibrium in organic chemistry.

Tautomerism Keto 2-Methylpentane-1,3-dione (Keto Form) Enol This compound (Enol Form) Keto->Enol Equilibrium

Caption: Keto-enol tautomeric equilibrium.

The mechanism of the base-catalyzed crossed aldol condensation proceeds through the formation of an enolate from acetone, which then acts as a nucleophile.

Aldol_Mechanism cluster_1 Enolate Formation cluster_2 Nucleophilic Attack cluster_3 Protonation and Dehydration Acetone Acetone Enolate Acetone Enolate Acetone->Enolate Deprotonation Base Base (EtO⁻) Base->Enolate Alkoxide Tetrahedral Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Propanal Propanal Propanal->Alkoxide Aldol_Adduct β-Hydroxy Ketone Alkoxide->Aldol_Adduct Protonation Final_Keto 2-Methylpentane-1,3-dione (after potential oxidation/rearrangement) Aldol_Adduct->Final_Keto Dehydration (optional, can lead to α,β-unsaturated ketone)

Caption: Mechanism of the base-catalyzed crossed aldol condensation.

This guide provides a robust framework for the synthesis and characterization of this compound. Researchers are encouraged to optimize the reaction conditions to achieve the desired purity and yield for their specific applications.

Spectroscopic Data for 1-Hydroxy-2-methylpent-1-en-3-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of chemical databases and the scientific literature, experimental spectroscopic data for 1-Hydroxy-2-methylpent-1-en-3-one is not currently available. While computational predictions for its properties can be found, the empirical data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) necessary for a detailed technical guide are absent from public repositories.

This guide, therefore, outlines the expected spectroscopic characteristics of this compound based on its chemical structure and the known spectroscopic behaviors of related β-hydroxy-α,β-unsaturated ketones. It also provides standardized experimental protocols for acquiring such data, which would be essential for any researcher synthesizing or working with this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These are educated estimations and require experimental verification.

Table 1: Predicted Infrared (IR) Spectroscopy Data

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
O-H (intramolecularly hydrogen-bonded)3200-3500Broad, MediumThe enolic hydroxyl group is expected to form a strong intramolecular hydrogen bond with the ketone, resulting in a broad absorption at a lower frequency than a free O-H bond.
C=O (conjugated ketone)1640-1680StrongConjugation with the C=C double bond and intramolecular hydrogen bonding will lower the stretching frequency compared to a simple ketone.
C=C (conjugated alkene)1600-1640MediumThe carbon-carbon double bond in conjugation with the carbonyl group.
C-H (sp² hybridized)3000-3100Medium-WeakStretching vibration of the vinylic hydrogen.
C-H (sp³ hybridized)2850-3000MediumStretching vibrations of the methyl and ethyl groups.

Table 2: Predicted ¹H NMR Spectroscopy Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
=C-H 5.5 - 6.5Singlet or DoubletN/A or 1-2The chemical shift is influenced by the stereochemistry (E/Z) and the electronic environment. May show long-range coupling to the methyl group.
-OH 10 - 15Broad SingletN/AThe enolic proton is typically deshielded due to the strong intramolecular hydrogen bond and its acidic nature. The signal is often broad and may not be observed in the presence of exchangeable protons (e.g., in D₂O).
-C(=O)-CH₂-CH₃2.3 - 2.7Quartet~7Protons on the methylene group adjacent to the carbonyl.
=C-CH₃1.8 - 2.2Singlet or DoubletN/A or 1-2The chemical shift of the methyl group attached to the double bond. May show long-range coupling to the vinylic proton.
-C(=O)-CH₂-CH₃1.0 - 1.3Triplet~7Protons of the terminal methyl group of the ethyl substituent.

Table 3: Predicted ¹³C NMR Spectroscopy Data

CarbonPredicted Chemical Shift (δ, ppm)Notes
C =O195 - 205The carbonyl carbon is significantly deshielded.
C =C-OH160 - 170The carbon atom of the double bond bearing the hydroxyl group.
C=C -CH₃100 - 110The carbon atom of the double bond bearing the methyl group.
-C(=O)-C H₂-CH₃30 - 40The methylene carbon of the ethyl group.
=C-C H₃10 - 20The methyl carbon attached to the double bond.
-C(=O)-CH₂-C H₃5 - 15The terminal methyl carbon of the ethyl group.

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M]⁺114.0681The molecular ion peak corresponding to the exact mass of C₆H₁₀O₂.
[M - CH₃]⁺99Loss of a methyl group.
[M - C₂H₅]⁺85Loss of an ethyl group.
[M - CO]⁺86Loss of carbon monoxide.
[C₄H₅O]⁺69A common fragment from the cleavage of the pentenone ring.

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of spectroscopic data for this compound.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, if the sample is a solid, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded.

    • The sample is placed in the spectrometer's beam path.

    • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • A minimum of 16 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; dimethyl sulfoxide-d₆, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Data Acquisition:

    • The spectrometer is locked onto the deuterium signal of the solvent.

    • The magnetic field is shimmed to achieve high homogeneity.

    • A standard one-pulse ¹H NMR experiment is performed.

    • Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for all carbon signals.

    • A larger number of scans (typically 128 or more) is required due to the lower natural abundance of the ¹³C isotope.

    • A wider spectral width is used compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectrum. Chemical shifts are referenced to TMS.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via various methods, including:

    • Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated on a GC column and then introduced into the mass spectrometer. This is suitable for volatile and thermally stable compounds.

    • Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source using a syringe pump.

  • Ionization Method:

    • Electron Ionization (EI): This is a hard ionization technique that causes significant fragmentation, providing structural information.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): These are soft ionization techniques that typically result in a prominent molecular ion peak, aiding in the determination of the molecular weight.

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to elucidate the structure of the molecule.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a compound like this compound can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 1-Hydroxy-2- methylpent-1-en-3-one Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation IR->Structure_Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Confirmation

General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Technical Guide: 1-hydroxy-2-methylpentan-3-one (CAS 27970-79-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-hydroxy-2-methylpentan-3-one, identified by CAS number 27970-79-2. While this compound is utilized as an intermediate in industrial applications, particularly in the agricultural sector, publicly available literature on its specific biological activities, signaling pathways, and detailed experimental protocols in the context of drug development is limited. This document summarizes the available data and provides generalized workflows relevant to chemical and biological research.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of 1-hydroxy-2-methylpentan-3-one.

Table 1: General Chemical Information
PropertyValueSource
CAS Number 27970-79-2[1][2][3]
IUPAC Name 1-hydroxy-2-methylpentan-3-one[3]
Synonyms 1-Hydroxy-2-methyl-3-pentanone, 3-Pentanone, 1-hydroxy-2-methyl-[1][3]
Molecular Formula C6H12O2[1][2][3]
Molecular Weight 116.16 g/mol [1][2][3]
Canonical SMILES CCC(=O)C(C)CO[3]
InChI Key JYEMLYGXHDIVRA-UHFFFAOYSA-N
Table 2: Physical Properties
PropertyValueSource
Physical Description Liquid[1][3]
Boiling Point 186.8 °C at 760 mmHg[2]
Density 0.947 g/cm³[2]
Flash Point 71.5 °C[2]
Vapor Pressure 0.182 mmHg at 25°C[2]
Refractive Index 1.425[2]
Topological Polar Surface Area 37.3 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 3[1]

Safety and Handling

According to the aggregated GHS information, 1-hydroxy-2-methylpentan-3-one is classified as a substance that can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[4]

Applications and Industrial Use

The primary documented use of 1-hydroxy-2-methylpentan-3-one is as an intermediate in the manufacturing of other chemical products.[3] It is specifically mentioned for its role in the production of pesticides, fertilizers, and other agricultural chemicals.[3]

Biological Activity and Signaling Pathways

Extensive searches of scientific literature did not yield specific studies detailing the biological activities or associated signaling pathways of 1-hydroxy-2-methylpentan-3-one in the context of drug development or pharmacology. While a similarly named compound, 1-hydroxy-2-methyl-1-phenyl-3-pentanone, has been noted for potential biological activity, this is a distinct chemical entity. At present, there is no publicly available research to suggest specific molecular targets or mechanisms of action for CAS 27970-79-2.

Experimental Protocols

Due to the lack of published research on the biological effects of 1-hydroxy-2-methylpentan-3-one, detailed experimental protocols for this specific compound are not available. However, a general workflow for the initial biological screening of a novel chemical entity is provided below as a representative example.

General Workflow for Biological Activity Screening

G cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Screening cluster_2 Hit Identification & Follow-up A Compound Synthesis/ Acquisition B Purity & Identity Confirmation (NMR, MS, HPLC) A->B C Solubilization in Appropriate Vehicle (e.g., DMSO) B->C D Primary Cell-Based Assays (e.g., Cytotoxicity, Proliferation) C->D Test Compound F Dose-Response Studies D->F E Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) E->F G Identification of 'Hit' Compounds F->G Active Compounds H Secondary & Orthogonal Assays G->H I Mechanism of Action Studies H->I

Caption: A generalized workflow for the initial in vitro screening of a chemical compound to identify potential biological activity.

Synthesis Methodology

Plausible Synthetic Pathway

G A Pentan-3-one B Enolate Intermediate A->B Base (e.g., LDA) D 1-hydroxy-2-methylpentan-3-one (CAS 27970-79-2) B->D Electrophilic Addition C Formaldehyde C->D

Caption: A plausible synthetic pathway for 1-hydroxy-2-methylpentan-3-one via an aldol-type reaction.

Conclusion

1-hydroxy-2-methylpentan-3-one (CAS 27970-79-2) is a chemical intermediate with well-defined physical and chemical properties. Its primary application lies within the agricultural chemical industry. For professionals in drug development and research, it is crucial to note the current absence of published data on its biological activities and mechanisms of action. The information and workflows provided in this guide are intended to serve as a foundational resource and to highlight the need for further research to explore the potential pharmacological relevance of this compound.

References

An In-depth Technical Guide to the Stability and Degradation of 1-Hydroxy-2-methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxy-2-methylpent-1-en-3-one is a molecule of interest within organic synthesis and potentially in the development of new chemical entities. Understanding its stability and degradation profile is crucial for its synthesis, storage, and application, particularly in fields requiring high purity and predictable shelf-life such as pharmaceuticals and materials science. This document aims to provide a comprehensive overview of the stability of this compound and its degradation products. However, a thorough review of publicly available scientific literature and chemical databases reveals a significant lack of specific experimental data on the stability and degradation pathways of this particular compound. Therefore, this guide will focus on the predicted stability and degradation pathways based on the reactivity of its constituent functional groups: a β-hydroxy-α,β-unsaturated ketone.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₁₀O₂

  • Molecular Weight: 114.14 g/mol

  • Structure:

The key structural features influencing the stability of this molecule are the conjugated system of the double bond and the ketone, the presence of a hydroxyl group on the double bond (enol form), and an allylic methyl group.

Predicted Stability and Degradation Pathways

In the absence of specific experimental data for this compound, we can infer potential stability and degradation characteristics from the known chemistry of β-hydroxy enones and α,β-unsaturated ketones.

Hydrolytic Stability

The enol structure is predicted to be susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen would activate the α,β-unsaturated system towards nucleophilic attack by water. This could potentially lead to a retro-Aldol type reaction, although the initial enol is already the product of such a condensation. A more likely pathway is the tautomerization to the β-diketone followed by potential hydrolysis of the ketone, though this is generally slow.

  • Base-Catalyzed Degradation: In the presence of a base, deprotonation of the hydroxyl group could occur. The resulting enolate is resonance-stabilized. However, strong basic conditions could promote other reactions, such as polymerization or rearrangement.

A logical workflow for investigating hydrolytic stability is presented below.

Hydrolytic_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound This compound Solutions Prepare Solutions of Compound in Buffers Compound->Solutions Buffers Prepare Buffers (pH 3, 5, 7, 9, 11) Buffers->Solutions Temp Incubate at Controlled Temperatures (e.g., 25°C, 40°C, 60°C) Solutions->Temp Sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) Temp->Sampling HPLC HPLC-UV Analysis for Purity Sampling->HPLC LCMS LC-MS for Degradation Product Identification Sampling->LCMS Kinetics Determine Degradation Kinetics HPLC->Kinetics Products Characterize Degradation Products LCMS->Products Pathway Propose Degradation Pathway Kinetics->Pathway Products->Pathway

Caption: Experimental workflow for hydrolytic stability testing.

Photostability

α,β-Unsaturated ketones are known to be photochemically active. The π-system can absorb UV radiation, leading to electronic excitation. Potential photodegradation pathways include:

  • [2+2] Cycloaddition: Molecules can dimerize through the double bonds.

  • Isomerization: E/Z isomerization of the double bond, although the current structure is locked in the depicted conformation.

  • Radical Reactions: Photoexcitation can lead to the formation of radical intermediates, which can then undergo a variety of reactions, including polymerization and oxidation.

Thermal Stability

At elevated temperatures, the compound may undergo decomposition. Potential thermal degradation pathways include:

  • Decarbonylation: Loss of carbon monoxide is a common pathway for ketones at high temperatures, though this typically requires harsh conditions.

  • Polymerization: Thermal initiation of polymerization, especially if radical initiators are present.

  • Rearrangement Reactions: The enol structure might undergo rearrangements to more stable forms if possible.

Oxidative Stability

The double bond and the hydroxyl group are susceptible to oxidation.

  • Oxidation of the Double Bond: This could lead to the formation of epoxides or cleavage of the double bond, resulting in smaller carboxylic acids and ketones.

  • Oxidation of the Hydroxyl Group: While part of an enol, it could potentially be oxidized, though this is less common than reactions at the double bond or the adjacent ketone.

The potential degradation pathways are summarized in the following diagram:

Degradation_Pathways cluster_conditions cluster_products Parent This compound Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Photolysis Photolysis (UV Light) Parent->Photolysis Thermolysis Thermolysis (Heat) Parent->Thermolysis Oxidation Oxidation Parent->Oxidation RetroAldol Retro-Aldol Products Hydrolysis->RetroAldol Dimers [2+2] Dimers Photolysis->Dimers Polymers Polymers Photolysis->Polymers Thermolysis->Polymers Rearrangement Rearrangement Products Thermolysis->Rearrangement Cleavage Oxidative Cleavage Products Oxidation->Cleavage

Caption: Predicted degradation pathways of this compound.

Potential Degradation Products

Based on the predicted pathways, the following classes of degradation products could be expected. Due to the lack of experimental data, specific structures cannot be definitively identified.

Degradation PathwayPotential Products
Hydrolysis2-Pentanone, Glyoxylic acid
PhotolysisDimeric cyclobutane derivatives, oligomers/polymers
ThermolysisRearranged isomers, polymers
OxidationPropanoic acid, 2-oxobutanoic acid, epoxides

Recommended Experimental Protocols for Stability Assessment

To definitively determine the stability and degradation products of this compound, a series of forced degradation studies should be conducted according to ICH guidelines (Q1A(R2)).

General Protocol
  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for up to 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for up to 24 hours.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for up to 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for up to 48 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm and 365 nm) for a defined period.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze samples by a stability-indicating HPLC method, typically with UV detection. The method should be able to separate the parent compound from all degradation products.

    • Use LC-MS/MS to identify the mass of the degradation products and obtain fragmentation patterns to aid in structure elucidation.

Conclusion

While specific stability data for this compound is not currently available in the scientific literature, an understanding of its functional groups allows for the prediction of its likely degradation pathways. The compound is expected to be susceptible to hydrolysis, photolysis, and oxidation. To fully characterize its stability profile, a comprehensive forced degradation study is required. The methodologies and potential degradation pathways outlined in this guide provide a framework for researchers and drug development professionals to undertake such an investigation. The results of these studies will be critical for determining appropriate storage conditions, formulation strategies, and the overall viability of this compound for its intended applications.

Theoretical Insights into 1-Hydroxy-2-methylpent-1-en-3-one: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Hydroxy-2-methylpent-1-en-3-one possesses a flexible acyclic structure with the potential for multiple conformations and tautomeric forms. The equilibrium between the keto and enol forms is a fundamental aspect of its chemistry, influencing its physical, chemical, and biological properties. The enol form, as named, features an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, which is expected to play a significant role in its stability.

Theoretical studies, particularly those employing quantum mechanical calculations like Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of such compounds at the atomic level. These methods allow for the determination of stable geometries, vibrational frequencies, relative energies of different isomers, and a host of other electronic and thermodynamic properties. This guide details the application of these theoretical methods to this compound.

Tautomerism and Conformational Analysis

The primary focus of a theoretical study on this compound would be the investigation of its keto-enol tautomerism. The molecule can exist in its enol form (this compound) and its corresponding keto form (2-methylpentane-1,3-dione).

Keto-Enol Tautomerism

The enol form is characterized by a carbon-carbon double bond and a hydroxyl group, while the keto form contains two carbonyl groups. The relative stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding, conjugation, and steric effects. For many β-dicarbonyl compounds, the enol form is significantly stabilized by the formation of a six-membered ring-like structure through an intramolecular hydrogen bond.

dot

Caption: Keto-enol tautomerism of this compound.

Conformational Isomers

Due to the presence of several single bonds, this compound can exist as multiple conformational isomers (rotamers). A thorough theoretical investigation would involve a systematic scan of the potential energy surface by rotating around key dihedral angles to identify all low-energy conformers.

Computational Methodology

The following sections outline a typical computational workflow for the theoretical study of this compound, based on methodologies reported for similar molecules.[1][2]

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves the optimization of the molecular geometries of all possible tautomers and conformers. This is typically performed using Density Functional Theory (DFT) with a suitable functional and basis set.

  • Protocol:

    • Initial structures of the enol and keto tautomers, as well as various starting conformations, are generated using a molecular builder.

    • Geometry optimization is performed using a DFT functional, such as B3LYP, which has been shown to provide a good balance between accuracy and computational cost for organic molecules.

    • A Pople-style basis set, such as 6-311++G(d,p), is commonly employed. The inclusion of diffuse functions (++) is important for accurately describing hydrogen bonding, and polarization functions (d,p) are necessary for describing the geometry around non-hydrogen atoms.

    • Following each geometry optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. The calculated vibrational frequencies can also be compared with experimental infrared and Raman spectra for validation.

Calculation of Thermochemical Properties

From the results of the frequency calculations, various thermochemical properties, including zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy, can be determined. These values are crucial for calculating the relative stabilities of the different isomers at a given temperature.

Intramolecular Hydrogen Bond Analysis

The strength and nature of the intramolecular hydrogen bond in the enol tautomer can be characterized using several computational techniques:

  • Geometric Parameters: The distance between the hydrogen donor (O-H) and acceptor (C=O) atoms, as well as the O-H···O angle, provide a preliminary indication of the hydrogen bond strength.

  • Vibrational Frequency Shifts: The redshift (lowering) of the O-H stretching frequency in the calculated infrared spectrum is a hallmark of hydrogen bonding.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a more quantitative measure of the hydrogen bond strength by calculating the stabilization energy associated with the interaction between the lone pair of the acceptor oxygen and the antibonding orbital of the O-H bond.

dot

Computational_Workflow start Initial Molecular Structures (Tautomers and Conformers) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc nbo Natural Bond Orbital (NBO) Analysis geom_opt->nbo verify_min Verify True Minima (No Imaginary Frequencies) freq_calc->verify_min h_bond Characterize Intramolecular H-Bond freq_calc->h_bond verify_min->geom_opt No thermo Calculate Thermochemical Properties (ZPVE, G, H) verify_min->thermo Yes rel_stab Determine Relative Stabilities thermo->rel_stab nbo->h_bond h_bond->rel_stab end Final Results and Interpretation rel_stab->end

Caption: A typical workflow for the computational study of this compound.

Representative Theoretical Data

The following tables present illustrative quantitative data that could be expected from a theoretical study of this compound, based on findings for structurally similar β-hydroxy vinyl ketones and β-diketones.

Table 1: Calculated Relative Energies (kcal/mol) of Tautomers

TautomerΔEΔE (with ZPVE)ΔH (298.15 K)ΔG (298.15 K)
Enol Form0.000.000.000.00
Keto Form+5.3+4.1+4.5+3.8

Note: The enol form is set as the reference (0.00 kcal/mol). Positive values indicate lower stability. These values are hypothetical and based on the general observation that the enol form of such systems is often more stable due to intramolecular hydrogen bonding.

Table 2: Key Geometric Parameters of the Intramolecular Hydrogen Bond in the Enol Tautomer

ParameterValue
r(O-H)~0.98 Å
r(H···O)~1.65 Å
r(O···O)~2.55 Å
∠(O-H···O)~150°

Table 3: Calculated Vibrational Frequencies (cm⁻¹) for the O-H Group in the Enol Tautomer

Vibrational ModeUnscaled FrequencyScaled Frequency
O-H Stretch (Free)~3650~3500
O-H Stretch (H-bonded)~3200~3070

Note: A scaling factor (e.g., 0.96) is often applied to calculated vibrational frequencies to better match experimental values.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the study of this compound. Although specific research on this molecule is currently limited, the well-established computational methodologies for analogous systems provide a clear roadmap for future investigations. A thorough computational analysis as described herein would yield valuable insights into the structural and electronic properties of this molecule, including the energetics of its keto-enol tautomerism and the nature of its intramolecular hydrogen bonding. Such information is fundamental for understanding its chemical behavior and for guiding its potential applications in various scientific and industrial fields, including drug discovery and development where molecular conformation and intermolecular interactions are paramount. The representative data presented underscore the expected stability of the enol tautomer, a key feature that would dominate its chemistry.

References

Methodological & Application

Application Note: A Protocol for the Synthesis of 1-Hydroxy-2-methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed synthetic protocol for 1-Hydroxy-2-methylpent-1-en-3-one, a functionalized α,β-unsaturated ketone. The synthesis is based on a crossed aldol condensation reaction between propanal and 2,3-butanedione, followed by a dehydration step. This document provides a comprehensive methodology, a summary of expected quantitative data, and a visual representation of the synthetic workflow. The protocol is designed to be a foundational method for researchers requiring this or structurally similar compounds for further application in drug discovery and development.

Introduction

α,β-Unsaturated ketones are a class of organic compounds that serve as versatile intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals. Their conjugated system allows for various chemical transformations, making them valuable building blocks. This compound is an enol tautomer that possesses both a hydroxyl group and a ketone functionality, offering multiple points for further chemical modification. This protocol outlines a straightforward and accessible method for its preparation from readily available starting materials. The described synthesis proceeds via a base-catalyzed crossed aldol condensation, followed by dehydration to yield the target compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. These values are representative and may vary based on specific experimental conditions and purification techniques.

ParameterExpected Value
Molecular FormulaC₆H₁₀O₂
Molecular Weight114.14 g/mol
Theoretical YieldBased on Limiting Reagent
Actual Yield65-75%
Purity (by GC-MS)>95%
AppearanceColorless to pale yellow oil

Experimental Protocols

Materials and Reagents:

  • Propanal (CH₃CH₂CHO)

  • 2,3-Butanedione (CH₃COCOCH₃)

  • Sodium Hydroxide (NaOH)

  • Ethanol (CH₃CH₂OH)

  • Diethyl Ether ((CH₃CH₂)₂O)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl, 1M)

Procedure:

Step 1: Crossed Aldol Condensation

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-butanedione (1 equivalent) in ethanol (100 mL).

  • Add a solution of sodium hydroxide (1.2 equivalents) in water (20 mL) to the flask and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add propanal (1 equivalent), dissolved in a small amount of ethanol, dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

Step 2: Dehydration and Work-up

  • Heat the reaction mixture to 50-60 °C and maintain this temperature for 2-3 hours to promote dehydration of the aldol addition product. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature and neutralize it by the slow addition of 1M hydrochloric acid until a pH of ~7 is reached.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous layer, add diethyl ether (50 mL) and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Step 3: Purification

  • The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the ethyl group protons, the methyl group protons, the vinylic proton, and the hydroxyl proton are expected.

  • ¹³C NMR: Signals for the carbonyl carbon, the vinylic carbons, and the carbons of the methyl and ethyl groups are anticipated.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch (broad), C=O stretch (conjugated ketone), and C=C stretch are expected.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

Mandatory Visualization

Synthetic Workflow Diagram

Synthesis_Workflow Propanal Propanal Aldol_Addition Crossed Aldol Condensation Propanal->Aldol_Addition Butanedione 2,3-Butanedione Butanedione->Aldol_Addition Base NaOH / Ethanol Base->Aldol_Addition Dehydration Dehydration Aldol_Addition->Dehydration Heat Heat Heat->Dehydration Workup Aqueous Work-up & Extraction Dehydration->Workup Purification Column Chromatography Workup->Purification Product 1-Hydroxy-2-methylpent- 1-en-3-one Purification->Product

Caption: Synthetic workflow for this compound.

Signaling Pathway Diagram (Reaction Mechanism)

Reaction_Mechanism cluster_aldol Aldol Condensation cluster_dehydration Dehydration Propanal_enol Propanal Enolate (Nucleophile) Aldol_Adduct β-Hydroxy Ketone Intermediate Propanal_enol->Aldol_Adduct Nucleophilic Attack Butanedione_carbonyl 2,3-Butanedione (Electrophile) Butanedione_carbonyl->Aldol_Adduct Aldol_Adduct_dehyd β-Hydroxy Ketone Intermediate Final_Product This compound Aldol_Adduct_dehyd->Final_Product Elimination of H₂O

Caption: Simplified reaction mechanism pathway.

Application Notes and Protocols for the Quantification of Sotolon, a Structurally Related Analog of 1-Hydroxy-2-methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific analytical methods for the quantification of 1-Hydroxy-2-methylpent-1-en-3-one are not extensively documented in peer-reviewed literature, a closely related and structurally similar compound, sotolon (4,5-dimethyl-3-hydroxy-2,5-dihydrofuran-2-one), is a well-researched potent aroma compound. Sotolon is responsible for characteristic curry, nutty, and spicy notes in various food and beverage products, including fortified wines, aged sake, and fenugreek.[1] This document provides detailed application notes and protocols for the quantification of sotolon using modern analytical techniques, which can serve as a strong starting point for developing methods for this compound. The methodologies presented here are based on established and validated analytical procedures.

Analytical Methods Overview

The primary analytical techniques for the sensitive and selective quantification of sotolon are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are often preceded by a sample preparation step to extract and concentrate the analyte from the complex sample matrix.

Table 1: Summary of Quantitative Data for Sotolon Analysis by LC-MS/MS

ParameterValueMatrixReference
Linearity (R²)0.9999Synthetic Fortified Wine[1]
Limit of Quantification (LOQ)0.04 µg/LFortified Wine[1]
Recovery~95%Fortified Wine[1]
Intra-day Precision (%RSD)< 10%Fortified Wine[1]
Inter-day Precision (%RSD)< 10%Fortified Wine[1]
Concentration Range Detected6.3 - 810 µg/LFortified Wines[1]

Table 2: Summary of Quantitative Data for Sotolon Analysis by GC-MS

ParameterValueMatrixReference
Limit of Detection (LOD)0.029 µg/LWhite Wine[2]
Recovery (at 7.78 µg/L)97.7%White Wine[2]
Recovery (at 14.60 µg/L)91.1%White Wine[2]
Recovery (at 29.20 µg/L)89.5%White Wine[2]
Linearity RangeUp to 400 µg/LWine[2]
Precision (%RSD) at 20 µg/L4-5%Wine[2]

Experimental Protocols

Protocol 1: Quantification of Sotolon in Fortified Wine by LC-MS/MS

This protocol is based on a rapid and efficient method utilizing a miniaturized liquid-liquid extraction followed by LC-MS/MS analysis.[1]

1. Materials and Reagents:

  • Sotolon standard (>97% purity)

  • Ethyl acetate (Fisher Scientific)

  • Ethanol

  • Ultrapure water (Type 1)

  • Tartaric acid

  • Sodium hydroxide (1 M)

  • Synthetic fortified wine (6 g/L tartaric acid in 180 mL/L ethanol/water, pH 3.5)

2. Sample Preparation: Miniaturized Liquid-Liquid Extraction (LLE)

  • Pipette 1 mL of fortified wine sample into a 2 mL microcentrifuge tube.

  • Add 500 µL of ethyl acetate.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the phases.

  • Carefully collect the upper organic layer (ethyl acetate) and transfer it to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Instrumentation and Conditions:

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Desolvation Line Temperature: 250°C.[1]

  • Block Heater Temperature: 400°C.[1]

  • Nebulizing Gas Flow: 2.5 L/min.[1]

  • Drying Gas Flow: 17.5 L/min.[1]

  • MRM Transitions:

    • Quantification: 129.1 m/z → 55.1 m/z[1]

    • Identification: 129.1 m/z → 83.0 m/z[1]

4. Calibration:

  • Prepare a stock solution of sotolon (400 mg/L) in ethanol.

  • Prepare working standard solutions by diluting the stock solution.

  • Construct a calibration curve by spiking known concentrations of sotolon into the synthetic fortified wine over the desired range (e.g., 1-2000 µg/L).[1]

Protocol 2: Quantification of Sotolon in Wine by GC-MS

This protocol involves solid-phase extraction (SPE) for sample clean-up and concentration, followed by GC-MS analysis.[2]

1. Materials and Reagents:

  • Sotolon standard

  • LiChrolut EN SPE cartridges (800 mg)

  • Pentane

  • Dichloromethane

  • Methanol

2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition the LiChrolut EN SPE cartridge with methanol followed by water.

  • Load 50 mL of the wine sample onto the cartridge.

  • Wash the cartridge with 15 mL of a pentane-dichloromethane (20:1) solution to remove interferences.[2]

  • Elute the sotolon with 6 mL of dichloromethane.[2]

  • Concentrate the eluate to 0.1 mL under a gentle stream of nitrogen.[2]

3. GC-MS Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a suitable capillary column (e.g., DB-Wax).

  • Injector: Splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 1 min.

    • Ramp to 180°C at 4°C/min.

    • Ramp to 240°C at 10°C/min, hold for 10 min.

  • Carrier Gas: Helium.

  • MS System: An ion trap or quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Quantification Ion (m/z): 83.[2]

4. Calibration:

  • Prepare standard solutions of sotolon in a model wine solution.

  • Process the standards through the same SPE procedure as the samples.

  • Construct a calibration curve by plotting the peak area of the quantification ion against the concentration.

Visualizations

experimental_workflow_lcms cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Fortified Wine Sample (1 mL) add_solvent 2. Add Ethyl Acetate (500 µL) sample->add_solvent vortex 3. Vortex (1 min) add_solvent->vortex centrifuge 4. Centrifuge (10,000 rpm, 5 min) vortex->centrifuge collect 5. Collect Organic Layer centrifuge->collect evaporate 6. Evaporate to Dryness collect->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute inject 1. Inject into LC-MS/MS reconstitute->inject separation 2. Chromatographic Separation inject->separation detection 3. MS/MS Detection (MRM) separation->detection integrate 1. Peak Integration detection->integrate quantify 2. Quantification using Calibration Curve integrate->quantify

Caption: LC-MS/MS Experimental Workflow for Sotolon Quantification.

experimental_workflow_gcms cluster_prep Sample Preparation (SPE) cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Wine Sample (50 mL) load_spe 2. Load onto Conditioned SPE Cartridge sample->load_spe wash_spe 3. Wash with Pentane/Dichloromethane load_spe->wash_spe elute_spe 4. Elute with Dichloromethane wash_spe->elute_spe concentrate 5. Concentrate Eluate elute_spe->concentrate inject 1. Inject into GC-MS concentrate->inject separation 2. Chromatographic Separation inject->separation detection 3. MS Detection separation->detection integrate 1. Peak Integration detection->integrate quantify 2. Quantification using Calibration Curve integrate->quantify

References

Application Notes and Protocols for NMR Sample Preparation of 1-Hydroxy-2-methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of 1-Hydroxy-2-methylpent-1-en-3-one samples for Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections outline the necessary materials, step-by-step procedures, and expected spectral data to ensure high-quality, reproducible results for structural elucidation and purity assessment.

Data Presentation

Quantitative NMR data is crucial for the structural confirmation of this compound. Below is a summary of predicted ¹H and ¹³C NMR chemical shifts. It is important to note that these are predicted values and may differ slightly from experimental results.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

Atom Number ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
15.40s1H98.6
2---158.4
3---203.5
42.53q2H33.2
51.08t3H8.2
6 (on C2)1.95s3H11.5
OH~4.5-5.5 (broad)br s1H-

Note: The chemical shift of the hydroxyl proton (OH) is concentration and temperature dependent and may exchange with residual water in the solvent.

Experimental Protocol

This protocol details the standard procedure for preparing a high-quality NMR sample of this compound for analysis.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • High-precision 5 mm NMR tubes

  • Pasteur pipettes and bulbs

  • Small vials (e.g., 1-dram vials)

  • Vortex mixer

  • Filter plug (e.g., cotton or glass wool)

  • Analytical balance

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. CDCl₃ is a common choice for small organic molecules due to its excellent dissolving power and volatility, which allows for easy sample recovery if needed.

  • Dissolution: Gently vortex the vial to ensure the sample is completely dissolved. If the sample does not fully dissolve, gentle warming in a water bath may be applied. Ensure the vial is capped to prevent solvent evaporation.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution into a clean 5 mm NMR tube. This can be achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of cotton or glass wool.

  • Sample Transfer: Carefully transfer the filtered solution into the NMR tube using the pipette. The final sample height in the tube should be approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Instrument Setup: Before inserting the sample into the NMR spectrometer, ensure the exterior of the tube is clean and dry. Follow the specific instrument guidelines for shimming and acquiring the ¹H and ¹³C NMR spectra.

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical workflow of the NMR sample preparation protocol.

NMR_Sample_Preparation_Workflow cluster_preparation Sample Preparation cluster_filtration Filtration and Transfer cluster_finalization Final Steps weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) add_solvent 2. Add Deuterated Solvent (0.6-0.7 mL CDCl₃ with TMS) weigh->add_solvent dissolve 3. Dissolve Sample (Vortex/Gentle Warming) add_solvent->dissolve filter 4. Filter Solution (Pipette with Cotton/Glass Wool) dissolve->filter transfer 5. Transfer to NMR Tube (4-5 cm height) filter->transfer cap_label 6. Cap and Label Tube transfer->cap_label acquire 7. Acquire NMR Spectra (¹H and ¹³C) cap_label->acquire

Caption: Experimental workflow for NMR sample preparation.

Logical_Relationships cluster_solute Analyte cluster_solvent Solvent System cluster_process Key Processes cluster_outcome Immediate Outcome start Start: Pure Sample analyte This compound start->analyte end End: High-Resolution NMR Spectra dissolution Complete Dissolution analyte->dissolution solvent Deuterated Solvent (e.g., CDCl₃) solvent->dissolution standard Internal Standard (TMS) standard->dissolution filtration Removal of Particulates dissolution->filtration sample Homogeneous Solution in NMR Tube filtration->sample sample->end

Caption: Logical relationships in NMR sample preparation.

Application Notes and Protocols for the Mass Spectrometry Analysis of 1-Hydroxy-2-methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the mass spectrometry analysis of 1-Hydroxy-2-methylpent-1-en-3-one, a keto-enol compound with potential significance in various chemical and biological systems. This document outlines detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, it presents expected quantitative data and a proposed fragmentation pattern to aid in the identification and quantification of this analyte. The methodologies described herein are adaptable for the analysis of similar small organic molecules in complex matrices.

Introduction

This compound (C₆H₁₀O₂) is a small organic molecule featuring both a ketone and an enol functional group.[1] The analysis of such compounds is crucial in fields ranging from flavor chemistry to metabolic studies. Mass spectrometry, coupled with chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), offers the high sensitivity and selectivity required for the characterization and quantification of this analyte. This document provides optimized protocols for GC-MS and LC-MS/MS analysis.

Predicted Mass Spectrum and Fragmentation Pattern

Key predicted fragments include:

  • m/z 85: Loss of an ethyl radical (•CH₂CH₃) via alpha-cleavage adjacent to the carbonyl group.

  • m/z 57: Subsequent loss of carbon monoxide (CO) from the m/z 85 fragment.

  • m/z 71: Loss of a propyl radical (•CH₂CH₂CH₃) or cleavage at the C-C bond adjacent to the double bond.

  • m/z 43: Corresponding to a propanoyl cation ([CH₃CH₂CO]⁺).

Quantitative Data Summary

The following tables summarize the expected performance of the analytical methods for the quantification of this compound, based on performance data for structurally similar compounds like sotolon.[5]

Table 1: GC-MS Method Performance

ParameterExpected Value
Linearity (R²)> 0.998
Limit of Detection (LOD)0.1 - 1 µg/L
Limit of Quantification (LOQ)0.5 - 5 µg/L
Precision (RSD)< 10%
Recovery85 - 105%

Table 2: LC-MS/MS Method Performance

ParameterExpected Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.01 - 0.1 µg/L
Limit of Quantification (LOQ)0.05 - 0.5 µg/L
Precision (RSD)< 5%
Recovery90 - 110%

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from methods used for the extraction of similar analytes from aqueous matrices.[6]

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load 50 mL of the aqueous sample onto the cartridge at a flow rate of approximately 2 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Elution: Elute the analyte with 5 mL of ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

GC-MS Analysis Protocol
  • Gas Chromatograph (GC) System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Mass Spectrometer (MS) System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Full scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (monitoring m/z 114, 85, 57).

LC-MS/MS Analysis Protocol

This protocol is based on established methods for the analysis of small polar molecules in complex matrices.[5][7]

  • Liquid Chromatograph (LC) System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS) System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Cone Gas Flow: 150 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • MRM Transitions:

    • Quantifier: 115.1 > 87.1 (Collision Energy: 10 eV)

    • Qualifier: 115.1 > 59.1 (Collision Energy: 15 eV)

Visualizations

Experimental Workflow

G Figure 1. General Workflow for MS Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution SPE->Elution Concentration Concentration & Reconstitution Elution->Concentration Chromatography GC or LC Separation Concentration->Chromatography MassSpec Mass Spectrometry (MS or MS/MS) Chromatography->MassSpec Qualitative Qualitative Analysis (Identification) MassSpec->Qualitative Quantitative Quantitative Analysis (Quantification) MassSpec->Quantitative

Caption: General Workflow for MS Analysis of this compound.

Predicted Fragmentation Pathway

G Figure 2. Predicted EI Fragmentation Pathway M [M]+• m/z 114 F85 [M - C2H5]+• m/z 85 M->F85 - •C2H5 F43 [C3H7O]+• m/z 43 M->F43 - •C3H3O F57 [M - C2H5 - CO]+• m/z 57 F85->F57 - CO

Caption: Predicted Electron Ionization (EI) Fragmentation Pathway.

References

The Synthetic Utility of 1-Hydroxy-2-methylpent-1-en-3-one: A Versatile Precursor for Diene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

For researchers, chemists, and professionals in drug development, 1-Hydroxy-2-methylpent-1-en-3-one serves as a valuable and versatile starting material in organic synthesis. Its primary application lies in its role as a precursor for the generation of highly functionalized dienes, which are key intermediates in stereoselective carbon-carbon bond-forming reactions, most notably the Diels-Alder reaction. The strategic manipulation of the hydroxyl and ketone functionalities allows for the synthesis of complex molecular architectures, contributing significantly to the total synthesis of natural products.

This document outlines a detailed protocol for the conversion of this compound into (E,Z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene, a versatile diene employed in the synthesis of various natural products, including zincophorin and rifamycin.[1] This transformation is a two-step process involving the methylation of the enol ether followed by silylation of the resulting ketone.

Key Applications:

  • Diels-Alder Reactions: The primary utility of the resulting diene is its participation in [4+2] cycloaddition reactions to construct six-membered rings with high stereocontrol.

  • Natural Product Synthesis: It has been successfully utilized as a key building block in the total synthesis of complex natural products.[1]

  • Precursor to Siloxy-dienes: The protocol detailed below provides an efficient route to valuable siloxy-dienes, which are stable and versatile reagents in organic synthesis.[1][2]

Experimental Protocols

The following protocols are adapted from a procedure published in Organic Syntheses.[1][3]

Protocol 1: Synthesis of 1-Methoxy-2-methylpent-1-en-3-one

This procedure describes the methylation of this compound to yield 1-Methoxy-2-methylpent-1-en-3-one.

Materials:

  • This compound (114 g, 1.0 mol)

  • Benzene (1.5 L total)

  • Methanol (0.2 L)

  • p-Toluenesulfonic acid monohydrate (0.95 g, 0.005 mol)

  • 1.0 M aqueous sodium bicarbonate solution

  • Ether

  • Anhydrous sodium sulfate

  • 3-L, three-necked, round-bottomed flask

  • Magnetic stirrer

  • Vigreux column

  • Pressure-equalizing addition funnel

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • A 3-L, three-necked, round-bottomed flask is charged with 1 L of benzene and 0.5 L of a 60:40 mixture of benzene/methanol.

  • To this solution, add 114 g (1.0 mol) of this compound dissolved in a small amount of benzene and 0.95 g (0.005 mol) of p-toluenesulfonic acid monohydrate.[1][3]

  • The addition funnel is charged with the remaining 0.5 L of the 60:40 benzene/methanol mixture.

  • The solution is heated to a gentle reflux.

  • The distillate is collected, and the reaction volume is maintained by the addition of benzene as the boiling point of the distillate rises from the benzene/methanol azeotrope (59°C) to that of pure benzene (79°C). A total of 750 mL of benzene is distilled out to drive the reaction to completion.[3]

  • The reaction mixture is cooled to room temperature and quenched by the addition of 500 mL of 1.0 M aqueous sodium bicarbonate solution.

  • The mixture is stirred for 5 minutes and then transferred to a 2-L separatory funnel. The layers are separated.

  • The aqueous phase is extracted twice with 500 mL of ether each time.

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Protocol 2: Synthesis of (E,Z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene

This procedure details the silylation of 1-Methoxy-2-methylpent-1-en-3-one to form the final diene product.

Materials:

  • 1-Methoxy-2-methylpent-1-en-3-one (96 g, 0.75 mol)

  • Anhydrous ether (1.25 L total)

  • Triethylamine (102 g, 1.0 mol)

  • Trimethylsilyl trifluoromethanesulfonate (167 g, 0.75 mol)

  • 1.0 M aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • 2-L, round-bottomed flask

  • Magnetic stirrer

  • Ice bath

  • Cannula

  • Separatory funnel

Procedure:

  • A 2-L, round-bottomed flask is charged with 750 mL of anhydrous ether, 102 g (1.0 mol) of triethylamine, and 96 g (0.75 mol) of 1-methoxy-2-methylpent-1-en-3-one.[1]

  • The flask is cooled in an ice bath, and 167 g (0.75 mol) of trimethylsilyl trifluoromethanesulfonate is added via a cannula over 10 minutes.[1]

  • The mixture is stirred for 30 minutes in the ice bath, during which a red-brown oily precipitate forms.[1]

  • The reaction mixture is transferred to a 2-L separatory funnel, and the lower red-brown phase is discarded.

  • The remaining ethereal phase is washed with 500 mL of 1.0 M aqueous sodium bicarbonate solution.

  • The aqueous phase is extracted with 500 mL of ether.

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude diene as a yellow oil.[3]

Data Presentation

The following table summarizes the key reactants and products in the described synthetic pathway.

Step Starting Material Reagents Product CAS Number (Product)
1This compoundBenzene, Methanol, p-TsOH1-Methoxy-2-methylpent-1-en-3-one56279-35-7
21-Methoxy-2-methylpent-1-en-3-oneEt₃N, TMSOTf, Ether(E,Z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadieneNot Available

Reaction Pathway Visualization

The following diagram illustrates the two-step synthesis of (E,Z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene from this compound.

Synthesis_Pathway start This compound intermediate 1-Methoxy-2-methylpent-1-en-3-one start->intermediate  MeOH, p-TsOH Benzene, Reflux product (E,Z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene intermediate->product  TMSOTf, Et3N Ether, 0°C

Caption: Synthesis of a versatile diene from this compound.

References

Application Notes and Protocols for 1-Hydroxy-2-methylpent-1-en-3-one as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Hydroxy-2-methylpent-1-en-3-one as a versatile building block in the synthesis of heterocyclic compounds, specifically focusing on the preparation of substituted pyrazoles and pyrimidines. These heterocycles are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Overview of Synthetic Utility

This compound is an α,β-unsaturated β-hydroxyketone, which can also exist in its tautomeric form as 1-hydroxy-2-methylpentane-1,3-dione. This 1,3-dicarbonyl functionality makes it an excellent precursor for cyclocondensation reactions with various binucleophiles to construct a range of heterocyclic systems. The presence of methyl and ethyl substituents on the backbone allows for the synthesis of specifically substituted heterocycles, which can be valuable for structure-activity relationship (SAR) studies in drug discovery.

Two primary applications are detailed below: the synthesis of a substituted pyrazole via reaction with hydrazine hydrate, and the preparation of a substituted pyrimidine through condensation with guanidine.

Synthesis of 3-Ethyl-4-methyl-1H-pyrazole

The reaction of 1,3-dicarbonyl compounds with hydrazine is a classical and efficient method for the synthesis of pyrazoles.[1][2] In this application, this compound is reacted with hydrazine hydrate to yield 3-Ethyl-4-methyl-1H-pyrazole, a potentially biologically active scaffold.

Reaction Scheme:

G cluster_0 Reaction Scheme for Pyrazole Synthesis Reactant_1 This compound Product 3-Ethyl-4-methyl-1H-pyrazole Reactant_1->Product + Reactant_2 (Ethanol, Reflux) Reactant_2 Hydrazine Hydrate

Caption: Synthesis of 3-Ethyl-4-methyl-1H-pyrazole.

Experimental Protocol:

A solution of this compound (1.14 g, 10 mmol) in absolute ethanol (20 mL) is prepared in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser. To this solution, hydrazine hydrate (0.5 mL, 10 mmol) is added dropwise at room temperature. The reaction mixture is then heated to reflux and maintained at this temperature for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 3-Ethyl-4-methyl-1H-pyrazole.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
3-Ethyl-4-methyl-1H-pyrazoleC6H10N2110.168578-80

Spectroscopic Data:

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)MS (m/z)
3-Ethyl-4-methyl-1H-pyrazole1.25 (t, 3H), 2.10 (s, 3H), 2.60 (q, 2H), 7.30 (s, 1H), 9.80 (br s, 1H)14.2, 19.8, 115.5, 128.9, 149.3110 (M+)

Synthesis of 2-Amino-5-ethyl-6-methylpyrimidin-4-ol

The condensation of 1,3-dicarbonyl compounds with guanidine is a well-established method for the synthesis of substituted aminopyrimidines.[3] This protocol describes the synthesis of 2-Amino-5-ethyl-6-methylpyrimidin-4-ol from this compound and guanidine hydrochloride.

Reaction Scheme:

G cluster_1 Reaction Scheme for Pyrimidine Synthesis Reactant_A This compound Product_P 2-Amino-5-ethyl-6-methylpyrimidin-4-ol Reactant_A->Product_P + Reactant_B (Sodium Ethoxide, Ethanol, Reflux) Reactant_B Guanidine Hydrochloride

Caption: Synthesis of 2-Amino-5-ethyl-6-methylpyrimidin-4-ol.

Experimental Protocol:

Sodium metal (0.23 g, 10 mmol) is dissolved in absolute ethanol (30 mL) in a 100 mL three-necked flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under a nitrogen atmosphere to prepare a solution of sodium ethoxide. To this solution, guanidine hydrochloride (0.96 g, 10 mmol) is added, and the mixture is stirred for 30 minutes at room temperature. A solution of this compound (1.14 g, 10 mmol) in absolute ethanol (10 mL) is then added dropwise. The resulting mixture is heated to reflux for 8 hours. After cooling to room temperature, the precipitated sodium chloride is filtered off. The filtrate is concentrated under reduced pressure, and the residue is neutralized with dilute hydrochloric acid to precipitate the product. The solid product is collected by filtration, washed with cold water, and recrystallized from ethanol to give pure 2-Amino-5-ethyl-6-methylpyrimidin-4-ol.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
2-Amino-5-ethyl-6-methylpyrimidin-4-olC7H11N3O153.1878210-212

Spectroscopic Data:

Compound1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)MS (m/z)
2-Amino-5-ethyl-6-methylpyrimidin-4-ol1.05 (t, 3H), 2.15 (s, 3H), 2.40 (q, 2H), 6.50 (br s, 2H), 10.80 (s, 1H)14.5, 18.9, 110.2, 152.1, 158.4, 163.7153 (M+)

Logical Workflow for Heterocycle Synthesis

The following diagram illustrates the general workflow for the synthesis of heterocyclic compounds using this compound as a key building block.

G A This compound (Building Block) B Select Binucleophile (e.g., Hydrazine, Guanidine) A->B C Cyclocondensation Reaction B->C D Work-up and Purification C->D E Characterization (NMR, MS, etc.) D->E F Target Heterocycle (e.g., Pyrazole, Pyrimidine) E->F

Caption: General workflow for heterocycle synthesis.

These protocols and data provide a foundation for researchers to utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science where novel heterocyclic structures are of high importance. The straightforward nature of these reactions, coupled with the potential for diverse functionalization, underscores the value of this building block in organic synthesis.

References

Application Notes and Protocols for the Purification of 1-Hydroxy-2-methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-2-methylpent-1-en-3-one is a key intermediate in various organic syntheses. Its purity is crucial for the successful outcome of subsequent reactions. This document provides detailed protocols for the purification of this compound, focusing on common laboratory techniques such as column chromatography, distillation, and recrystallization. The provided protocols are based on general methods for the purification of β-hydroxy ketones and enones, and may require optimization for specific sample matrices.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
IUPAC Name(E)-1-hydroxy-2-methylpent-1-en-3-one
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
AppearancePredicted to be a liquid or low-melting solid
Boiling PointEstimated to be high due to the hydroxyl and ketone groups. A related compound, 1-hydroxy-2-methyl-3-pentanone, has a boiling point of 202°C at 0.1 MPa.
SolubilityExpected to be soluble in polar organic solvents such as ethanol, methanol, ethyl acetate, and acetone. Limited solubility in nonpolar solvents like hexane.

Purification Strategies

The choice of purification method will depend on the nature and quantity of impurities present in the crude product. A general workflow for the purification is presented below.

PurificationWorkflow Crude Crude Product Extraction Aqueous Workup (e.g., with NaHCO3) Crude->Extraction Drying Drying of Organic Layer (e.g., with MgSO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification Concentration->Purification Column Column Chromatography Purification->Column  Complex mixtures,  thermolabile compounds Distillation Fractional Distillation Purification->Distillation  Thermally stable liquids,  different boiling points Recrystallization Recrystallization Purification->Recrystallization  Solid compounds Pure Pure Product Column->Pure Distillation->Pure Recrystallization->Pure Analysis Purity Analysis (GC, NMR) Pure->Analysis

Caption: General workflow for the purification of this compound.

Experimental Protocols

Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. For this compound, a normal-phase chromatography using silica gel is recommended.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column

  • Elution solvent: Hexane/Ethyl acetate mixtures (e.g., 9:1, 4:1, 2:1 v/v)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber and UV lamp

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar elution solvent (e.g., 9:1 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed stationary phase without air bubbles. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent) and carefully load it onto the top of the silica gel.

  • Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the eluent (e.g., from 9:1 to 4:1 hexane/ethyl acetate) to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Quantitative Data (Typical):

ParameterValue
Stationary PhaseSilica Gel
Mobile Phase GradientHexane:Ethyl Acetate (9:1 to 2:1)
Expected Yield70-90%
Expected Purity>95% (by GC/NMR)
Fractional Distillation

Fractional distillation is suitable for purifying thermally stable liquids with different boiling points. Given the high estimated boiling point of the target compound, vacuum distillation is recommended to prevent thermal decomposition.

Materials:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flask

  • Heating mantle and vacuum pump

  • Boiling chips

Protocol:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Sample Charging: Place the crude product and boiling chips into the round-bottom flask.

  • Distillation: Begin heating the flask gently under reduced pressure.

  • Fraction Collection: Collect the distillate fractions at a stable temperature. The main fraction should correspond to the boiling point of the pure product at the applied pressure. It is crucial to monitor the distillation closely, as separation from impurities with close boiling points can be challenging.

  • Analysis: Analyze the purity of the collected fractions.

Quantitative Data (Typical):

ParameterValue
Pressure1-10 mmHg (recommended)
Estimated Boiling PointLower than 202°C under vacuum
Expected Yield60-80%
Expected Purity>98% (by GC)
Recrystallization

If the purified this compound is a solid at room temperature, recrystallization can be an effective final purification step. The key is to find a suitable solvent or solvent system.

Materials:

  • Erlenmeyer flask

  • Hot plate

  • Various solvents for testing (e.g., ethanol, methanol, ethyl acetate, hexane, water, or mixtures thereof)

  • Buchner funnel and filter paper

Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is not) can also be effective. Based on the "like dissolves like" principle, a mixture of a polar solvent like ethyl acetate or acetone with a nonpolar solvent like hexane is a good starting point.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot recrystallization solvent in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Drying: Wash the crystals with a small amount of the cold solvent and dry them in a vacuum oven.

Quantitative Data (Typical):

ParameterValue
Recommended Solvent SystemEthyl Acetate/Hexane or Acetone/Hexane
Expected Yield50-80%
Expected Purity>99% (by melting point and NMR)

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and, if the compound is a solid, melting point determination.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all organic solvents with care, as they are flammable and may be toxic.

  • When performing vacuum distillation, ensure the glassware is free of cracks to prevent implosion.

By following these guidelines and protocols, researchers can effectively purify this compound to a high degree of purity, suitable for use in further research and development activities.

Application Notes and Protocols: Reaction Mechanisms and Kinetics of 1-Hydroxy-2-methylpent-1-en-3-one and its Analogue, Sotolon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the specific reaction mechanisms and kinetics for 1-Hydroxy-2-methylpent-1-en-3-one is limited. Due to its structural similarity, this document leverages published data on the well-researched flavor compound Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) as a primary analogue. The principles, pathways, and protocols described herein are based on sotolon and are intended to serve as a foundational guide for investigating analogous reactions of this compound.

Overview of Reaction Mechanisms

The formation and degradation of α,β-unsaturated hydroxy ketones are critical in various fields, from flavor chemistry to the synthesis of bioactive molecules. The mechanisms often involve well-known organic reactions such as aldol condensations and are highly dependent on reaction conditions like pH, temperature, and the presence of precursors.

Formation Pathway I: Aldol-Type Condensation

A primary pathway for the formation of sotolon, and likely similar enones, is the aldol condensation between an α-keto acid and an aldehyde. For sotolon, this involves the reaction of α-ketobutyric acid and acetaldehyde.[1] This reaction is fundamental in the aging process of certain wines and fortified beverages.[1] The mechanism proceeds via the formation of an enolate from the α-keto acid, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration and lactonization (in the case of sotolon) yield the final product.

Aldol_Formation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization & Dehydration Ketoacid α-Ketobutyric Acid Enolate Enolate Intermediate Ketoacid->Enolate Deprotonation Base Base (e.g., OH-) Adduct Aldol Adduct Enolate->Adduct Attacks Aldehyde Aldehyde Acetaldehyde Sotolon Sotolon Adduct->Sotolon Lactonization

Caption: Proposed aldol condensation pathway for sotolon formation.

Formation Pathway II: From Amino Acid Precursors

In many biological and food systems, sotolon is formed from the amino acid 4-hydroxy-L-isoleucine (HIL).[2][3][4] This process involves a thermally induced oxidative deamination.[3][4] The reaction is significantly more efficient when HIL first cyclizes to its lactone form, 3-amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone, which then undergoes the transformation.[4]

Amino_Acid_Pathway HIL 4-Hydroxy-L-isoleucine (HIL) Lactone HIL Lactone (3-amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone) HIL->Lactone Lactonization Deamination Thermally Induced Oxidative Deamination Lactone->Deamination Sotolon Sotolon Deamination->Sotolon

Caption: Sotolon formation from its amino acid precursor, HIL.

Degradation Pathways

Sotolon's stability is highly dependent on pH and temperature. Under basic conditions (in aqueous sodium hydroxide), it undergoes degradation through different pathways depending on the temperature.[5]

  • At temperatures up to 50°C , it slowly decomposes to acetoin.

  • At 80°C , two faster pathways dominate: a kinetic route involving the opening of the lactone ring to form 3-methyl-2-oxopent-3-enoic acid, and a thermodynamic route which is the reverse of its formation from acetaldehyde and 2-oxobutyric acid.[5]

Under acidic conditions, the degradation product 3-methyl-2-oxopent-3-enoic acid can cyclize back to form racemic sotolon.[5]

Degradation_Pathways Sotolon Sotolon Base_HighT Base (NaOH), 80°C Sotolon->Base_HighT Base_LowT Base (NaOH), ≤ 50°C Sotolon->Base_LowT RingOpening Lactone Ring Opening (3-methyl-2-oxopent-3-enoic acid) Base_HighT->RingOpening Kinetic Route ReverseAldol Reverse Aldol (Ethanal + 2-Oxobutyric Acid) Base_HighT->ReverseAldol Thermodynamic Route Acetoin Acetoin Base_LowT->Acetoin Acid Acidic Conditions RacemicSotolon Racemic Sotolon Acid->RacemicSotolon Cyclization RingOpening->Acid

Caption: pH and temperature-dependent degradation of sotolon.

Reaction Kinetics Data

Quantitative kinetic data such as rate constants and activation energies for sotolon formation or degradation are not extensively reported. However, studies on model systems provide semi-quantitative insights into the reaction progress under specific conditions.

The formation of sotolon from 4-hydroxy-L-isoleucine (HIL) is significantly influenced by temperature and reaction time. Significant amounts are generated only at temperatures above 70°C.[4]

Table 1: Influence of Temperature and Time on Sotolon Formation from HIL *

ParameterConditionSotolon Yield (mol %)Reference
Temperature 1 hour reaction with methylglyoxal at pH 5.0[4]
70 °C~5[4]
100 °C~7.4[4]
120 °C~15[4]
Time Reaction at 100°C with methylglyoxal at pH 5.0[4]
1 hour~7.4[4]
5 hours~20[4]
10 hours~23.8[4]

*Data is extracted and interpreted from graphical representations in the cited literature and should be considered approximate.

Experimental Protocols

The following protocols are generalized methodologies for studying the formation and quantification of sotolon, which can be adapted for this compound.

Protocol for Kinetic Study of Formation in a Model System

This protocol describes a general procedure to study the kinetics of sotolon formation from its precursors (e.g., HIL and a carbonyl compound).

Objective: To determine the rate of formation under controlled temperature and pH.

Materials:

  • Precursor 1: 4-hydroxy-L-isoleucine (HIL)

  • Precursor 2: Methylglyoxal (or other carbonyl reactant)

  • Buffer: 0.1 M Phosphate buffer (pH 5.0)

  • Internal Standard: ¹³C₂-labeled sotolon for isotope dilution assay

  • Quenching solution: Ice-cold deionized water or acidic solution

  • Extraction solvent: Dichloromethane or Ethyl Acetate

  • Drying agent: Anhydrous sodium sulfate

  • Reaction vessels: Sealed glass vials suitable for heating

  • Heating block or oil bath with temperature control

  • Autosampler vials for GC-MS or LC-MS/MS analysis

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HIL in 0.1 M phosphate buffer (pH 5.0).

    • Prepare a stock solution of the carbonyl reactant in the same buffer.

    • Prepare a stock solution of the ¹³C₂-sotolon internal standard in a suitable solvent (e.g., ethanol).

  • Reaction Setup:

    • In a series of reaction vials, combine the HIL solution and the carbonyl reactant solution. A typical molar ratio of precursor to carbonyl is 1:10.[3]

    • Spike each vial with a known amount of the internal standard.

    • Seal the vials tightly.

  • Kinetic Run:

    • Place the vials in a pre-heated heating block set to the desired temperature (e.g., 100°C).[4]

    • Start a timer. At specified time intervals (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), remove one vial from the heat and immediately quench the reaction by placing it in an ice bath.

  • Sample Preparation for Analysis:

    • Acidify the quenched reaction mixture to pH ~4 with HCl.[3]

    • Perform liquid-liquid extraction using an appropriate solvent like dichloromethane or ethyl acetate.[6][7][8]

    • Dry the organic extract over anhydrous sodium sulfate.

    • Carefully concentrate the extract under a gentle stream of nitrogen.

    • Transfer the final volume to an autosampler vial for analysis.

  • Analysis:

    • Analyze the samples via GC-MS or LC-MS/MS (see Protocols 3.2 and 3.3).

    • Quantify the concentration of sotolon at each time point by comparing the peak area of the analyte to the peak area of the internal standard.

  • Data Processing:

    • Plot the concentration of the product versus time to determine the reaction rate.

    • Perform the experiment at different temperatures to calculate the activation energy (Arrhenius plot).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare Precursor & Buffer Solutions B Add Reactants & Internal Standard to Vials A->B C Incubate at Constant Temperature B->C D Sample at Time Intervals & Quench Reaction C->D E Liquid-Liquid Extraction D->E F Concentrate & Reconstitute E->F G GC-MS or LC-MS/MS Analysis F->G H Data Processing (Concentration vs. Time) G->H

Caption: General workflow for a kinetic study of product formation.

Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Ion Trap or Quadrupole).

  • Column: DB-FFAP or equivalent polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 240°C. Note: Sotolon can degrade at high injector temperatures (>180°C), which must be considered.[5]

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp 1: 4°C/min to 180°C.

    • Ramp 2: 10°C/min to 240°C, hold for 10 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Ions to Monitor (for Sotolon): m/z 128 (molecular ion), m/z 83 (quantification ion), m/z 55.[8][9]

    • Ions to Monitor (for ¹³C₂-Sotolon): m/z 130.

Protocol: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often preferred for its high sensitivity and reduced need for sample derivatization.[6][10]

Instrumentation: High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., Triple Quadrupole).

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (for Sotolon):

      • Quantification: 129.1 -> 55.1[6][7]

      • Confirmation: 129.1 -> 83.0[6][7]

    • Source Parameters: Desolvation line temperature (250°C), block heater temperature (400°C), nebulizing gas flow (2.5 L/min), and drying gas flow (17.5 L/min) should be optimized for the specific instrument.[7]

References

Application Note: A Robust HPLC Method for the Quantification of 1-Hydroxy-2-methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Hydroxy-2-methylpent-1-en-3-one is a small organic molecule with potential applications in various fields. A reliable and accurate analytical method is crucial for its quantification in different matrices for quality control, stability studies, and research purposes. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is designed to be simple, rapid, and robust, making it suitable for routine analysis. The compound possesses a conjugated enone chromophore, which allows for sensitive detection using a UV detector.[1][2]

Experimental Protocols

Materials and Instrumentation
  • Reference Standard: this compound (purity ≥98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q)

  • Reagents: Formic acid (analytical grade)

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer it into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with the diluent.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions for linearity and quantification by diluting the stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain this compound.

    • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[3][4]

HPLC Method and System Suitability

The analysis is performed using a reverse-phase HPLC method.[5] A C18 column is chosen for its versatility in separating a wide range of non-polar to moderately polar compounds.[6][7][8]

  • System Suitability Testing (SST): Before starting the analysis, the system's performance must be verified.[9][10][11] A working standard solution (e.g., 20 µg/mL) is injected five times. The acceptance criteria for the system suitability are defined in the table below.

Data Presentation

Table 1: Chromatographic Conditions
ParameterProposed Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Isocratic: 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 235 nm
Run Time 10 minutes

Note: The detection wavelength of 235 nm is proposed based on the typical UV absorbance of enone chromophores, which generally falls between 220 and 250 nm.[1][2][12]

Table 2: System Suitability Results (Hypothetical Data)
ParameterAcceptance CriteriaResult (n=5 injections)
Retention Time (min) Report4.52
Peak Area (%RSD) ≤ 2.0%0.85%
Tailing Factor (T) ≤ 2.01.15
Theoretical Plates (N) ≥ 20006500
Table 3: Linearity and Calibration (Hypothetical Data)
Concentration (µg/mL)Peak Area (mAU*s)
1.015,230
5.076,150
10.0151,900
25.0380,500
50.0759,800
100.01,525,000
Correlation (r²) ≥ 0.999

Mandatory Visualization

The following diagram illustrates the logical workflow of the proposed HPLC analysis.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase A & B F System Equilibration A->F B Prepare Diluent C Prepare Standard Stock Solution B->C D Prepare Working Standards B->D E Prepare and Filter Sample Solution B->E C->D H Inject Standards (Calibration Curve) D->H I Inject Samples E->I G System Suitability Test (SST) F->G Equilibrated System G->H SST Pass H->I J Integrate Peaks I->J K Verify SST Results J->K L Generate Calibration Curve J->L M Quantify Sample Concentration J->M L->M Calibration Model

Caption: Experimental workflow for HPLC analysis.

References

Application Notes and Protocols: Potential Biological Activity of 1-Hydroxy-2-methylpent-1-en-3-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential biological activities of 1-Hydroxy-2-methylpent-1-en-3-one and its derivatives, which belong to the α,β-unsaturated ketone class of compounds. Structurally similar compounds, such as chalcones, have demonstrated a wide range of promising biological activities. This document outlines key potential therapeutic areas, summarizes relevant quantitative data from related compounds, and provides detailed experimental protocols for assessing these activities.

Potential Therapeutic Applications

Derivatives of this compound, owing to their α,β-unsaturated ketone scaffold, are candidates for investigation in several therapeutic areas:

  • Anticancer Activity: Many chalcone derivatives have exhibited significant cytotoxicity against various cancer cell lines.[1][2][3][4] The proposed mechanisms often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

  • Antimicrobial Activity: The α,β-unsaturated carbonyl system is a known pharmacophore that can react with biological nucleophiles, leading to antimicrobial effects. Chalcone derivatives have shown activity against a range of bacterial and fungal pathogens.[1][5][6][7]

  • Anti-inflammatory Activity: By modulating inflammatory signaling pathways, these compounds may offer therapeutic potential for inflammatory disorders.

Quantitative Data Summary

The following tables summarize the biological activity of various chalcone derivatives, which serve as representative examples of the potential of α,β-unsaturated ketones.

Table 1: Cytotoxicity of Chalcone Derivatives against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(E)-1-(4'-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneMCF-7 (Breast)3.44 ± 0.19[3]
(E)-1-(4'-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneHepG2 (Liver)4.64 ± 0.23[3]
(E)-1-(4'-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneHCT116 (Colon)6.31 ± 0.27[3]
3-benzylidenechroman-4-one derivative (4a)K562 (Leukemia)≤ 3.86 µg/ml[2]
3-benzylidenechroman-4-one derivative (4a)MDA-MB-231 (Breast)≤ 3.86 µg/ml[2]
3-benzylidenechroman-4-one derivative (4a)SK-N-MC (Neuroblastoma)≤ 3.86 µg/ml[2]
Prenylated Chalcone 12MCF-7 (Breast)4.19 ± 1.04[4]
Prenylated Chalcone 13MCF-7 (Breast)3.30 ± 0.92[4]
Prenylated Chalcone 12MDA-MB-231 (Breast)6.12 ± 0.84[4]
2',5'-dimethoxy-2-hydroxychalconeHeLa (Cervical)Very Low[8]
4'-chloro-2'-hydroxychalconeHeLa (Cervical)Very Low[8]

Table 2: Antimicrobial Activity of Chalcone Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Heterocyclic Chalcone (p5)Staphylococcus aureus (MSSA)>512[1]
Heterocyclic Chalcone (f6)Staphylococcus aureus (MSSA)>512[1]
Heterocyclic Chalcone (t5)Staphylococcus aureus (MSSA)>512[1]
Heterocyclic Chalcone (p5)Staphylococcus aureus (MRSA)>512[1]
Heterocyclic Chalcone (f6)Staphylococcus aureus (MRSA)>512[1]
Heterocyclic Chalcone (t5)Staphylococcus aureus (MRSA)>512[1]
2-hydroxy-4,6-dimethoxy-3-(1-methylpiperidin-4-yl) ChalconeStaphylococcus aureus6.3 µM[7]
3,4-methylenedioxychalcone derivativeFungi<10[9]

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of α,β-unsaturated ketones is the Claisen-Schmidt condensation . This can be adapted for the synthesis of this compound derivatives.[8][10][11][12][13][14]

Protocol: Claisen-Schmidt Condensation

  • Reactant Preparation: Dissolve an appropriate substituted benzaldehyde and 1-hydroxy-2-methylpentan-3-one in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Slowly add a catalytic amount of a strong base (e.g., aqueous sodium hydroxide or potassium hydroxide) to the reaction mixture at room temperature with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically stirred for several hours at room temperature or with gentle heating.

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow Reactants Substituted Benzaldehyde + 1-Hydroxy-2-methylpentan-3-one Condensation Claisen-Schmidt Condensation (Base Catalyst) Reactants->Condensation Purification Purification (Chromatography/Recrystallization) Condensation->Purification Product This compound Derivative Purification->Product G cluster_workflow MTT Assay Workflow A Seed Cells B Treat with Compound A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilizer (DMSO) D->E F Measure Absorbance E->F G Calculate IC50 F->G G cluster_pathway NF-κB Signaling Pathway Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Gene Expression NFkB_active->Gene_Expression Transcription Compound Test Compound Compound->IKK Inhibition G cluster_pathway JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene_Expression Gene Expression pSTAT->Gene_Expression Transcription Compound Test Compound Compound->JAK Inhibition

References

Troubleshooting & Optimization

Troubleshooting 1-Hydroxy-2-methylpent-1-en-3-one synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-Hydroxy-2-methylpent-1-en-3-one, a β-keto aldehyde that exists in equilibrium with its enol form. The primary synthetic route discussed is the crossed Claisen condensation between ethyl propionate and ethyl formate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is a crossed Claisen condensation.[1][2][3] This reaction involves the base-catalyzed condensation of an ester with an α-hydrogen (in this case, ethyl propionate) with a non-enolizable ester (such as ethyl formate).[2][4]

Q2: Why is a crossed Claisen condensation challenging?

A2: Crossed Claisen condensations can be challenging because of the potential for multiple side reactions. If both esters have α-hydrogens, a mixture of four different products can be formed, making purification difficult.[2][5] To achieve a good yield of the desired product, specific strategies must be employed to control the reactivity.

Q3: What are the primary side reactions to be aware of in this synthesis?

A3: The main side reaction is the self-condensation of the enolizable ester, ethyl propionate. This leads to the formation of ethyl 2-methyl-3-oxopentanoate as a significant byproduct. Other potential side reactions include further reactions of the desired product under the basic conditions.

Q4: How can I minimize the formation of the self-condensation byproduct?

A4: To minimize the self-condensation of ethyl propionate, it is crucial to keep its concentration low relative to the non-enolizable ester at all times.[2][3] This is typically achieved by the slow addition of ethyl propionate to a mixture of the base and an excess of ethyl formate.[3]

Q5: What is the role of the base in this reaction, and which one should I use?

A5: A strong base is required to deprotonate the α-carbon of the enolizable ester (ethyl propionate) to form a nucleophilic enolate.[6] Sodium ethoxide is a commonly used base for Claisen condensations. It is important to use an alkoxide base that corresponds to the alcohol portion of the esters to avoid transesterification side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product 1. Incomplete reaction. 2. Significant self-condensation of ethyl propionate. 3. Hydrolysis of esters due to water contamination. 4. Insufficiently strong base.1. Increase reaction time or temperature moderately. 2. Use a significant excess of ethyl formate. Add ethyl propionate slowly to the reaction mixture containing the base and ethyl formate. 3. Ensure all reagents and glassware are thoroughly dried. 4. Use a fresh, anhydrous strong base like sodium ethoxide.
Presence of a significant amount of ethyl 2-methyl-3-oxopentanoate Self-condensation of ethyl propionate is the primary competing reaction.Decrease the rate of addition of ethyl propionate. Ensure a good excess of ethyl formate is present from the beginning of the reaction.
Formation of multiple unidentified byproducts 1. Reaction temperature is too high, leading to decomposition or secondary reactions. 2. Use of an incorrect or contaminated base. 3. Presence of other reactive impurities in the starting materials.1. Maintain a consistent and appropriate reaction temperature. Consider running the reaction at a lower temperature for a longer duration. 2. Verify the purity and identity of the base. 3. Purify the starting esters (e.g., by distillation) before use.
Difficulty in purifying the final product The product is a β-keto aldehyde which can be unstable. It may also be difficult to separate from the self-condensation byproduct due to similar polarities.Purification can be challenging. Consider conversion to a more stable derivative for purification, followed by regeneration of the desired product. Purification of aldehydes and ketones can sometimes be achieved via their bisulfite adducts.[7][8]

Experimental Protocols

General Protocol for Crossed Claisen Condensation of Ethyl Propionate and Ethyl Formate:

  • Reagents and Equipment:

    • Sodium ethoxide

    • Anhydrous ethanol (as solvent, if necessary)

    • Ethyl formate (in excess)

    • Ethyl propionate

    • Anhydrous diethyl ether or THF

    • Round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet

    • Magnetic stirrer and heating mantle

    • Ice bath

  • Procedure:

    • To a dried round-bottom flask under a nitrogen atmosphere, add sodium ethoxide and anhydrous solvent (if used).

    • Add an excess of ethyl formate to the flask.

    • Cool the mixture in an ice bath.

    • Add ethyl propionate dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring.

    • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC or GC).

    • Quench the reaction by carefully adding it to a cooled acidic aqueous solution (e.g., dilute HCl or H₂SO₄).

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Synthesis Pathway and Side Reaction

G cluster_main Main Reaction Pathway cluster_side Side Reaction Ethyl Propionate Ethyl Propionate Enolate of Ethyl Propionate Enolate of Ethyl Propionate Ethyl Propionate->Enolate of Ethyl Propionate + Base Ethyl Propionate_side Ethyl Propionate Ethyl Formate Ethyl Formate This compound This compound Enolate of Ethyl Propionate->this compound + Ethyl Formate Enolate of Ethyl Propionate_side Enolate of Ethyl Propionate Self-Condensation Product Ethyl 2-methyl-3-oxopentanoate Enolate of Ethyl Propionate_side->Self-Condensation Product + Ethyl Propionate

Caption: Main synthesis pathway and the primary side reaction.

Troubleshooting Logic Flowchart

G Start Low Product Yield Check_Self_Condensation High Self-Condensation? Start->Check_Self_Condensation Slow_Addition Decrease addition rate of ethyl propionate Check_Self_Condensation->Slow_Addition Yes Check_Reaction_Conditions Reaction Incomplete? Check_Self_Condensation->Check_Reaction_Conditions No Excess_Formate Increase excess of ethyl formate Slow_Addition->Excess_Formate End Re-evaluate Protocol Excess_Formate->End Increase_Time_Temp Increase reaction time or temperature Check_Reaction_Conditions->Increase_Time_Temp Yes Check_Reagents Reagents Anhydrous? Check_Reaction_Conditions->Check_Reagents No Increase_Time_Temp->End Dry_Reagents Ensure all reagents and glassware are dry Check_Reagents->Dry_Reagents No Check_Reagents->End Yes Dry_Reagents->End

Caption: A logical flowchart for troubleshooting low product yield.

References

Optimizing reaction yield for 1-Hydroxy-2-methylpent-1-en-3-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Hydroxy-2-methylpent-1-en-3-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is often synthesized via a crossed aldol condensation reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The base or acid catalyst may be old, improperly stored, or of insufficient concentration. 2. Low Reaction Temperature: The activation energy for the condensation may not be reached. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, hindering solubility or catalyst activity. 4. Reversibility of the Reaction: Aldol additions can be reversible, and the equilibrium may favor the reactants.1. Catalyst Check: Use a fresh batch of catalyst or increase its concentration incrementally. 2. Temperature Optimization: Gradually increase the reaction temperature while monitoring for product formation and side reactions. 3. Solvent Screening: Experiment with different aprotic or protic solvents to find the optimal medium. 4. Drive Equilibrium: Remove water or other byproducts as they form to shift the equilibrium towards the product.
Formation of Multiple Side Products 1. Self-Condensation: One of the carbonyl starting materials may be reacting with itself. 2. Cannizzaro Reaction: If an aldehyde without α-hydrogens is used under strong basic conditions, it can disproportionate. 3. Dehydration: The initial β-hydroxy ketone product can easily dehydrate to form an α,β-unsaturated ketone.1. Controlled Addition: Slowly add the enolizable ketone to the non-enolizable carbonyl compound in the presence of the catalyst. 2. Use of a Directed Aldol Strategy: Employ a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to pre-form the enolate of one carbonyl compound before adding the second. 3. Temperature Control: Maintain a low reaction temperature to minimize dehydration.
Product is an Intractable Oil or Difficult to Purify 1. Presence of Impurities: Residual starting materials, catalyst, or side products can prevent crystallization. 2. Contamination with Water: Excess water can interfere with purification.1. Chromatographic Purification: Utilize column chromatography (e.g., silica gel) with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to separate the desired product from impurities. 2. Aqueous Work-up: Perform a thorough aqueous work-up to remove water-soluble impurities and catalyst residues. Use a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A1: A common and effective method is the crossed aldol condensation between propanal and 1-hydroxypropan-2-one. This reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol or a mixture of water and an organic solvent.

Q2: How can I minimize the self-condensation of propanal?

A2: To minimize the self-condensation of propanal, it is crucial to control the reaction conditions. A directed aldol approach is highly recommended. This involves the slow addition of propanal to a solution containing the pre-formed enolate of 1-hydroxypropan-2-one. Using a bulky, non-nucleophilic base can also favor the desired cross-condensation.

Q3: What analytical techniques are suitable for monitoring the reaction progress?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture, providing information on the identity and relative abundance of different components.

Q4: What are the expected spectroscopic signatures for this compound?

A4: In the ¹H NMR spectrum, you would expect to see signals corresponding to the vinylic proton, the hydroxyl proton (which may be broad and exchangeable with D₂O), the methyl group, and the ethyl group. The ¹³C NMR spectrum should show characteristic peaks for the carbonyl carbon, the enol double bond carbons, and the aliphatic carbons. The Infrared (IR) spectrum will typically exhibit a strong absorption band for the conjugated carbonyl group (around 1650-1680 cm⁻¹) and a broad band for the hydroxyl group (around 3200-3500 cm⁻¹).

Experimental Protocol: Crossed Aldol Condensation for this compound

This protocol outlines a general procedure for the synthesis of this compound via a base-catalyzed crossed aldol condensation.

Materials:

  • 1-Hydroxypropan-2-one

  • Propanal

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Hydrochloric Acid (HCl), dilute

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-hydroxypropan-2-one in ethanol. Cool the solution to 0-5 °C in an ice bath.

  • Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide to the flask while maintaining the temperature below 5 °C.

  • Aldehyde Addition: Add propanal dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes. Stir the reaction mixture vigorously during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, quench it by adding dilute hydrochloric acid until the solution is neutral (pH ~7).

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

  • Characterization: Characterize the purified product by NMR and IR spectroscopy.

Visualizations

Reaction_Pathway Propanal Propanal Intermediate β-Hydroxy Ketone Intermediate Propanal->Intermediate + 1-Hydroxypropan-2-one (Base Catalyst) 1-Hydroxypropan-2-one 1-Hydroxypropan-2-one 1-Hydroxypropan-2-one->Intermediate Product This compound Intermediate->Product - H₂O (Dehydration)

Caption: Proposed reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No OptimizeConditions Optimize Reaction Conditions (Temp, Catalyst, Solvent) CheckYield->OptimizeConditions Yes Purify Purify by Chromatography CheckPurity->Purify Yes Success Successful Synthesis CheckPurity->Success No OptimizeConditions->CheckYield Purify->Success End End Success->End

Caption: A workflow for troubleshooting common synthesis issues.

Parameter_Influence Yield Reaction Yield Temperature Temperature Temperature->Yield Influences rate & side reactions Purity Product Purity Temperature->Purity High temp can cause degradation Catalyst Catalyst Concentration Catalyst->Yield Affects reaction rate Catalyst->Purity Can catalyze side reactions Time Reaction Time Time->Yield Determines conversion Time->Purity Longer times may increase byproducts

Caption: Influence of key parameters on reaction yield and product purity.

Technical Support Center: Purification of 1-Hydroxy-2-methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1-Hydroxy-2-methylpent-1-en-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: this compound is a polar and relatively small molecule containing both a hydroxyl and a ketone functional group, along with a carbon-carbon double bond. This combination can lead to several purification challenges:

  • High Polarity: Its polarity can cause it to bind strongly to polar stationary phases like silica gel, leading to broad peaks and poor separation in column chromatography.

  • Potential for Isomerization and Degradation: The α,β-unsaturated ketone system can be susceptible to isomerization or degradation under acidic or basic conditions, or upon prolonged heating.

  • Formation of Byproducts: The synthesis of this compound, often via an aldol condensation, can result in various side products, including self-condensation products of the starting materials, dehydrated products, and other isomers, which may have similar polarities, making separation difficult.

  • Tautomerization: The presence of the enol form can lead to equilibria in solution, potentially complicating purification and analysis.

Q2: What are the most common impurities I should expect?

A2: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials (e.g., propanal and ethyl vinyl ketone in an aldol synthesis).

  • The dehydrated product, 2-methylpent-1-en-3-one.

  • The β-hydroxy ketone intermediate before dehydration.

  • Polymers or higher molecular weight condensation products.

  • Solvent residues from the reaction or extraction steps.

Q3: Which purification techniques are most suitable for this compound?

A3: The choice of purification technique depends on the scale of the experiment and the nature of the impurities. The most common methods are:

  • Column Chromatography: This is a versatile technique for separating the target compound from impurities with different polarities.

  • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining high-purity crystalline material.

  • Distillation: For larger quantities and if the compound is thermally stable, vacuum distillation might be an option to separate it from non-volatile impurities.

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Compound streaks or bands broadly on the column. The compound is highly polar and interacting strongly with the silica gel.- Use a more polar eluent system. A gradient elution from a less polar to a more polar solvent system can be effective.- Consider using a less polar stationary phase like alumina or reverse-phase silica (C18).- Add a small amount of a polar modifier like methanol or acetic acid to the eluent to improve peak shape.
Poor separation of the desired product from an impurity. The polarity of the product and the impurity are very similar.- Optimize the solvent system for thin-layer chromatography (TLC) before running the column to achieve the best possible separation.- Try a different stationary phase (e.g., alumina, Florisil).- If the impurity is an isomer, consider preparative HPLC for better resolution.
The compound does not elute from the column. The eluent is not polar enough, or the compound is irreversibly adsorbed or has decomposed on the silica.- Gradually increase the polarity of the eluent significantly.- Before chromatography, test the stability of your compound on a small amount of silica gel by spotting it on a TLC plate and letting it sit for a while before developing. If it degrades, silica gel chromatography may not be suitable.
Recrystallization Troubleshooting
Problem Possible Cause Solution
No crystals form upon cooling. - The solution is not saturated (too much solvent was added).- The compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution and try cooling again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Try a different solvent or a solvent mixture.
Oiling out occurs instead of crystallization. - The melting point of the compound is lower than the boiling point of the solvent.- The cooling process is too rapid.- High concentration of impurities.- Use a lower boiling point solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try to purify the crude product by another method (e.g., column chromatography) before recrystallization.
Low recovery of the purified product. - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Cool the solution for a longer period or to a lower temperature.- Minimize the amount of cold solvent used for washing the crystals.- Use a solvent in which the compound is less soluble for washing.

Experimental Protocols

Disclaimer: The following protocols are illustrative examples based on general procedures for similar compounds and may require optimization for this compound.

Protocol 1: Purification by Flash Column Chromatography
  • Preparation of the Crude Sample: Dissolve the crude this compound in a minimal amount of the initial chromatography eluent or a slightly more polar solvent.

  • Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) using a slurry method with the chosen eluent.

  • Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Start the elution with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 9:1) and gradually increase the polarity (e.g., to 7:3 or 1:1) based on TLC analysis of the fractions.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent should dissolve the compound when hot but not when cold. Potential solvents include diethyl ether, ethyl acetate/hexane mixtures, or isopropanol.

  • Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude product to just dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

The following data is hypothetical and for illustrative purposes to demonstrate expected outcomes from purification procedures.

Purification Method Starting Material (Crude) Eluent/Solvent System Yield (%) Purity (by HPLC, %)
Flash Column Chromatography1.0 gHexane:Ethyl Acetate (Gradient 9:1 to 1:1)75>98
Recrystallization1.0 gIsopropanol/Water (9:1)65>99
Preparative HPLC100 mgAcetonitrile:Water (Gradient)85>99.5

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Aldol Condensation Reaction workup Aqueous Workup & Extraction start->workup crude Crude Product workup->crude TLC TLC Analysis crude->TLC Column Column Chromatography TLC->Column Recrystal Recrystallization TLC->Recrystal Pure Pure Product Column->Pure Recrystal->Pure HPLC HPLC Purity Check Pure->HPLC NMR Structural Confirmation (NMR) Pure->NMR

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystal Recrystallization cluster_solutions_column Solutions cluster_solutions_recrystal Solutions start Purification Issue Encountered streaking Streaking/Broad Peaks start->streaking poor_sep Poor Separation start->poor_sep no_elution No Elution start->no_elution no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_recovery Low Recovery start->low_recovery solution_polar Adjust Eluent Polarity streaking->solution_polar poor_sep->solution_polar solution_phase Change Stationary Phase poor_sep->solution_phase no_elution->solution_polar solution_stability Check Compound Stability no_elution->solution_stability solution_solvent Change Solvent/Concentration no_crystals->solution_solvent oiling_out->solution_solvent solution_cooling Control Cooling Rate oiling_out->solution_cooling solution_pre_purify Pre-purify Crude Material oiling_out->solution_pre_purify low_recovery->solution_solvent

Caption: Logical troubleshooting guide for common purification challenges.

Technical Support Center: Stability of 1-Hydroxy-2-methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 1-Hydroxy-2-methylpent-1-en-3-one in solution during their experiments.

Troubleshooting Guides

Issue: Rapid degradation of this compound is observed in my aqueous solution.

Possible Causes and Solutions:

  • pH of the Solution: this compound, being an enol form of a β-dicarbonyl compound, is susceptible to degradation in both acidic and basic conditions. Hydrolytic degradation can be catalyzed by H+ or OH- ions.

    • Recommendation: Maintain the pH of the solution in the neutral range (pH 6-7) to minimize acid- or base-catalyzed hydrolysis. Use appropriate buffer systems to ensure pH stability.

  • Exposure to Light: The compound may be photosensitive, and exposure to UV or ambient light can induce photolytic degradation.

    • Recommendation: Protect the solution from light by using amber-colored glassware or by wrapping the container in aluminum foil. Conduct experiments under controlled lighting conditions.[1]

  • Presence of Oxidizing Agents: Oxidative degradation can occur, especially if the solution contains dissolved oxygen or trace metal ions that can catalyze oxidation.

    • Recommendation: De-gas the solvent before preparing the solution to remove dissolved oxygen. Consider adding a suitable antioxidant if compatible with the experimental setup.

  • Elevated Temperature: Higher temperatures can accelerate the rate of degradation.

    • Recommendation: Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8 °C) to slow down degradation kinetics.

Issue: I am observing the formation of unknown impurities in my sample during analysis.

Possible Causes and Solutions:

  • Degradation Products: The observed impurities are likely degradation products of this compound. Common degradation pathways for related α-hydroxy ketones include rearrangement reactions.

    • Recommendation: Perform a forced degradation study to intentionally generate degradation products. This will help in identifying the impurities and understanding the degradation pathways. Stress conditions to consider include acid/base hydrolysis, oxidation, and photolysis.[2]

  • Interaction with Excipients: If the compound is in a formulation, it may be reacting with excipients.

    • Recommendation: Conduct compatibility studies with individual excipients to identify any potential interactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As an enol, it exists in equilibrium with its keto tautomer, and this equilibrium can be affected by the solvent environment.[3] Degradation can occur through hydrolysis, oxidation, and photolysis.

Q2: What is the expected degradation pathway for this compound?

A2: Given its structure as an α-hydroxy enone, a likely degradation pathway is the α-ketol rearrangement, which can be induced by acid, base, or heat. This involves the migration of an alkyl or aryl group. Additionally, as a β-dicarbonyl-related compound, it can undergo hydrolytic cleavage of the dicarbonyl unit under certain conditions.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating HPLC method is crucial for accurately quantifying the compound in the presence of its degradation products. The development process involves:

  • Column Selection: A C18 column is a common starting point for reversed-phase chromatography.

  • Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) is typically used. The pH of the aqueous phase should be optimized to achieve good separation.

  • Detector Wavelength Selection: Determine the UV absorbance maximum of this compound to select an appropriate detection wavelength.

  • Forced Degradation: Subject the compound to forced degradation to generate degradation products and ensure the method can resolve the parent compound from all significant degradants.[4][5][6]

Q4: Are there any specific storage recommendations for solutions of this compound?

A4: Yes, to enhance stability:

  • Store solutions at low temperatures (2-8 °C).

  • Protect from light by using amber vials or other light-blocking containers.[1]

  • Use freshly prepared solutions whenever possible.

  • If long-term storage is necessary, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Data Presentation

Table 1: Summary of Stress Conditions for Forced Degradation Studies

Stress ConditionReagent/ParameterDurationExpected Degradation Pathway
Acid Hydrolysis 0.1 M HCl24 - 72 hoursHydrolysis, α-Ketol Rearrangement
Base Hydrolysis 0.1 M NaOH2 - 8 hoursHydrolysis, α-Ketol Rearrangement
Oxidation 3% H₂O₂24 hoursOxidation of the enol and ketone functionalities
Thermal Degradation 60 °C48 - 96 hoursThermally induced rearrangement and decomposition
Photostability ICH Q1B guidelinesAs per guidelinesPhotolytic cleavage and rearrangement

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at room temperature and take samples at 0, 4, 8, 24, 48, and 72 hours. Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at room temperature and take samples at 0, 1, 2, 4, and 8 hours. Neutralize the samples before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature and take samples at 0, 4, 8, and 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 60 °C. Dissolve samples at 0, 24, 48, 72, and 96 hours in the mobile phase for analysis. For solution thermal stress, place a solution of the compound at 60 °C and sample at the same time points.

  • Photostability Testing: Expose a solution of the compound to light conditions as specified in ICH Q1B guidelines.[7] A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Chromatographic Conditions (Initial):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical starting gradient could be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan the UV spectrum of the compound to determine the optimal wavelength.

  • Method Optimization:

    • Inject the unstressed and stressed samples.

    • Adjust the gradient, mobile phase pH, and column type to achieve adequate resolution between the parent peak and all degradation product peaks. The goal is a resolution (Rs) of >1.5 for all critical peak pairs.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

degradation_pathway cluster_main This compound cluster_stressors Stress Factors cluster_degradation Degradation Pathways Compound This compound Hydrolysis Hydrolysis Compound->Hydrolysis Rearrangement α-Ketol Rearrangement Compound->Rearrangement Oxidation Oxidation Compound->Oxidation Photolysis Photolysis Compound->Photolysis Acid Acid (H+) Acid->Hydrolysis Acid->Rearrangement Base Base (OH-) Base->Hydrolysis Base->Rearrangement Heat Heat (Δ) Heat->Rearrangement Light Light (hν) Light->Photolysis Oxidant Oxidant ([O]) Oxidant->Oxidation

Caption: Degradation pathways of this compound under various stress conditions.

experimental_workflow Start Start: Stability Issue Forced_Degradation Perform Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) Start->Forced_Degradation Method_Development Develop Stability-Indicating HPLC Method Forced_Degradation->Method_Development Analyze_Samples Analyze Stressed Samples Method_Development->Analyze_Samples Identify_Degradants Identify Degradation Products and Pathways Analyze_Samples->Identify_Degradants Optimize_Conditions Optimize Storage and Handling Conditions (pH, Temp, Light) Identify_Degradants->Optimize_Conditions End End: Improved Stability Optimize_Conditions->End

Caption: Workflow for troubleshooting and improving the stability of the compound.

References

Technical Support Center: Synthesis of 1-Hydroxy-2-methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Hydroxy-2-methylpent-1-en-3-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthetic route is a crossed aldol condensation between propionaldehyde and methyl vinyl ketone. This reaction is typically catalyzed by a base or, less commonly, an acid. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Q2: What are the potential side reactions and common impurities I should be aware of?

A2: Crossed aldol condensations can be prone to several side reactions, leading to a mixture of products if not carefully controlled. Key impurities include:

  • Self-condensation products of propionaldehyde: Propionaldehyde can react with itself to form 3-hydroxy-2-methylpentanal, which can further dehydrate to 2-methyl-2-pentenal.[1][2][3]

  • Polymerization of methyl vinyl ketone: Under certain conditions, especially in the presence of strong bases or acids, methyl vinyl ketone can undergo polymerization.[4][5]

  • Other crossed aldol products: Depending on the reaction conditions, other isomeric or undesired crossed aldol products may form.

Q3: How can I monitor the progress of the reaction and identify impurities?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques for monitoring the reaction and identifying impurities.

  • GC-MS: This technique can separate the different components of the reaction mixture and provide mass spectra for their identification.[6][7][8][9]

  • NMR: 1H and 13C NMR can help in the structural elucidation of the desired product and any byproducts formed during the reaction.[10][11][12][13]

Q4: What are the recommended purification methods for this compound?

A4: Purification of the crude product is crucial to remove unreacted starting materials and byproducts. Common purification techniques include:

  • Distillation: Fractional distillation under reduced pressure can be effective in separating the desired product from lower and higher boiling point impurities.

  • Chromatography: Column chromatography using silica gel or alumina can be employed for high-purity isolation of the target molecule.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Suboptimal reaction temperature or time.- Incorrect stoichiometry of reactants.- Inefficient catalyst.- Predominance of side reactions.- Optimize reaction temperature and monitor the reaction progress by TLC or GC to determine the optimal reaction time.- Carefully control the molar ratio of propionaldehyde to methyl vinyl ketone.- Screen different catalysts (e.g., various bases or acids) and catalyst concentrations.- To minimize self-condensation of propionaldehyde, it can be added slowly to the reaction mixture containing the catalyst and methyl vinyl ketone.
High Levels of Propionaldehyde Self-Condensation Products - High concentration of propionaldehyde.- Strong basic catalyst.- High reaction temperature.- Use a controlled addition of propionaldehyde to the reaction mixture.- Employ a milder base or a lower concentration of the catalyst.- Conduct the reaction at a lower temperature to favor the crossed aldol condensation over self-condensation.
Formation of Polymeric Byproducts - Presence of radical initiators.- High concentration of methyl vinyl ketone.- Inappropriate solvent or temperature.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent radical-induced polymerization.- Control the concentration of methyl vinyl ketone in the reaction mixture.- Choose a suitable solvent that does not promote polymerization and optimize the reaction temperature.
Complex Product Mixture in Analytical Data (GC-MS/NMR) - Multiple side reactions occurring simultaneously.- Re-evaluate the reaction conditions (catalyst, temperature, solvent, and stoichiometry) to improve selectivity.- Consider using a protecting group strategy for one of the reactants to prevent unwanted side reactions.
Difficulty in Purifying the Final Product - Similar boiling points or polarities of the desired product and impurities.- For distillation, use a high-efficiency fractional distillation column.- For chromatography, experiment with different solvent systems (eluents) and stationary phases to achieve better separation.

Experimental Protocols

General Protocol for Base-Catalyzed Crossed Aldol Condensation:

This is a general guideline and may require optimization.

  • Reaction Setup: A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is set up under an inert atmosphere (e.g., nitrogen).

  • Catalyst and Ketone: The chosen solvent and the base catalyst (e.g., sodium hydroxide, potassium carbonate) are added to the flask, followed by methyl vinyl ketone. The mixture is cooled in an ice bath.

  • Aldehyde Addition: Propionaldehyde is added dropwise to the stirred mixture from the dropping funnel over a period of time to control the reaction rate and minimize self-condensation.

  • Reaction: After the addition is complete, the reaction mixture is allowed to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration. The progress is monitored by TLC or GC.

  • Work-up: The reaction is quenched by adding a dilute acid (e.g., HCl). The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO4).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography.

Analytical Methods:

  • GC-MS: A capillary column suitable for the analysis of volatile organic compounds (e.g., HP-5MS) can be used. The temperature program should be optimized to achieve good separation of all components.

  • NMR: 1H and 13C NMR spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl3).

Visualizations

Diagram 1: Synthetic Pathway and Potential Side Reactions

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_impurities Common Impurities Propionaldehyde Propionaldehyde Reaction Crossed Aldol Condensation Propionaldehyde->Reaction SelfCondensation Propionaldehyde Self-Condensation Product Propionaldehyde->SelfCondensation Self-Condensation MVK Methyl Vinyl Ketone MVK->Reaction Polymer Poly(methyl vinyl ketone) MVK->Polymer Polymerization Product This compound Reaction->Product OtherAldol Other Crossed Aldol Products Reaction->OtherAldol Side Reaction G Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No OptimizeConditions Optimize Reaction Conditions: - Temperature - Time - Stoichiometry - Catalyst CheckYield->OptimizeConditions Yes ModifyAddition Modify Reactant Addition: - Slow addition of propionaldehyde CheckPurity->ModifyAddition Yes End Successful Synthesis CheckPurity->End No OptimizeConditions->Start Purification Optimize Purification: - Distillation - Chromatography ModifyAddition->Purification Purification->Start

References

Technical Support Center: Scaling Up the Synthesis of 1-Hydroxy-2-methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-Hydroxy-2-methylpent-1-en-3-one. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this important chemical intermediate. Below you will find troubleshooting guides and frequently asked questions in a user-friendly format to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for this compound?

A1: The most prevalent laboratory method for synthesizing this compound is through a base-catalyzed crossed aldol condensation between propanal and 2-butanone. This reaction is typically followed by a dehydration step to yield the desired α,β-unsaturated β-hydroxy ketone.

Q2: What are the primary challenges when scaling up this synthesis?

A2: Scaling up the aldol condensation of propanal and 2-butanone can present several challenges, including:

  • Competing Self-Condensation: Both propanal and 2-butanone can undergo self-condensation, leading to a mixture of products and reducing the yield of the desired compound.[1][2][3]

  • Multiple Cross-Aldol Products: The reaction can potentially form different cross-aldol products, making purification difficult.[1][2][3]

  • Reaction Control: Exothermic reactions can be difficult to manage on a larger scale, potentially leading to side reactions or safety hazards.

  • Purification: Separating the target molecule from unreacted starting materials, byproducts, and the catalyst can be complex at a larger scale.

Q3: How can I minimize the formation of side products?

A3: To minimize side products, consider the following strategies:

  • Controlled Addition: Slowly add one reactant to the other in the presence of the base catalyst. This can help favor the desired cross-condensation.

  • Choice of Base: The choice and concentration of the base are critical. Weaker bases may require more forcing conditions, while very strong bases can promote unwanted side reactions.

  • Temperature Control: Maintaining a consistent and optimized reaction temperature is crucial for selectivity.

  • Stoichiometry: Carefully controlling the molar ratio of the reactants can influence the product distribution.

Q4: What is the stability of this compound and how should it be stored?

A4: As an α,β-unsaturated β-hydroxy ketone, this compound may be susceptible to polymerization or degradation over time, especially when exposed to light, heat, or acidic/basic conditions. It is advisable to store the purified compound in a cool, dark, and inert atmosphere.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product - Suboptimal reaction temperature.- Incorrect base concentration.- Inefficient mixing at larger scale.- Competing self-condensation or other side reactions.[1][2][3]- Optimize the reaction temperature. A patent for a similar synthesis suggests a range of 50 to 150°C.[4]- Titrate the base to ensure the correct concentration.- Ensure adequate agitation to maintain a homogenous reaction mixture.- Slowly add the aldehyde to the ketone and base mixture to minimize aldehyde self-condensation.
Formation of Multiple Products - Both propanal and 2-butanone acting as both nucleophile and electrophile.[1][2][3]- Use a non-enolizable aldehyde if possible, though not applicable for this specific target.- Carefully control the order of addition of reactants.- Employ a milder base and lower temperature to improve selectivity.
Incomplete Reaction - Insufficient reaction time.- Catalyst deactivation.- Monitor the reaction progress using techniques like TLC or GC.- Ensure the catalyst is fresh and used in the appropriate amount.
Difficult Purification - Presence of closely boiling isomers or byproducts.- Utilize fractional distillation under reduced pressure for separation.- Consider column chromatography for smaller scale purifications.
Product Decomposition during Workup or Purification - Presence of residual acid or base.- High temperatures during distillation.- Neutralize the reaction mixture thoroughly before purification.- Use vacuum distillation to lower the boiling point and minimize thermal degradation.

Experimental Protocols

General Laboratory Procedure for Crossed Aldol Condensation:

  • Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and temperature control is charged with 2-butanone and a suitable solvent (e.g., ethanol, water).

  • Catalyst Addition: A base catalyst (e.g., dilute sodium hydroxide or potassium hydroxide) is added to the ketone solution.

  • Reactant Addition: Propanal is added dropwise to the stirred mixture while maintaining the desired reaction temperature.

  • Reaction Monitoring: The reaction is monitored for completion by an appropriate analytical method (e.g., TLC, GC).

  • Workup: The reaction mixture is neutralized with a suitable acid. The organic layer is separated, washed, dried, and the solvent is removed.

  • Purification: The crude product is purified by vacuum distillation or column chromatography.

Visualizing the Process

To better understand the reaction and potential troubleshooting pathways, the following diagrams are provided.

Aldol_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts Propanal Propanal Aldol_Addition Aldol Addition (Base Catalyst) Propanal->Aldol_Addition Butanone 2-Butanone Butanone->Aldol_Addition Dehydration Dehydration (Heat/Acid) Aldol_Addition->Dehydration Self_Condensation Self-Condensation Products Aldol_Addition->Self_Condensation Other_Cross_Aldol Other Cross-Aldol Products Aldol_Addition->Other_Cross_Aldol Target_Product This compound Dehydration->Target_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Temp Verify Reaction Temperature Start->Check_Temp Check_Base Analyze Base Concentration Start->Check_Base Check_Addition Review Reactant Addition Rate Start->Check_Addition Optimize_Purification Optimize Purification (e.g., Vacuum Distillation) Start->Optimize_Purification Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp Incorrect Success Improved Yield and Purity Check_Temp->Success Correct Adjust_Base Adjust Base Concentration Check_Base->Adjust_Base Incorrect Check_Base->Success Correct Adjust_Addition Slow Down Addition Rate Check_Addition->Adjust_Addition Too Fast Check_Addition->Success Optimal Optimize_Purification->Success Adjust_Temp->Success Adjust_Base->Success Adjust_Addition->Success

Caption: Troubleshooting logic for optimizing the synthesis.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the target synthesis in the public domain, the following table provides a general overview of typical conditions for aldol condensations. Researchers should use these as a starting point for optimization.

ParameterTypical RangeNotes
Temperature (°C) 0 - 150Lower temperatures may favor the aldol addition product, while higher temperatures promote dehydration. A patent for a related synthesis suggests 50-150°C.[4]
Pressure (MPa) Atmospheric - 10Higher pressure may be used in industrial settings to control volatile reactants.[4]
Catalyst Concentration (mol%) 1 - 10The optimal concentration will depend on the chosen base and reaction scale.
Reactant Molar Ratio (Aldehyde:Ketone) 1:1 to 1:5An excess of the ketone can help to minimize aldehyde self-condensation.
Reaction Time (hours) 1 - 24Dependent on temperature, catalyst, and scale. Monitoring is key.
Expected Yield Highly VariableYields can range from low to moderate depending on the optimization of reaction conditions to minimize side products.

This technical support center provides a foundation for addressing common challenges in the synthesis of this compound. Successful scale-up will rely on careful optimization of the reaction parameters and a thorough understanding of the potential side reactions.

References

Technical Support Center: 1-Hydroxy-2-methylpent-1-en-3-one Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of 1-Hydroxy-2-methylpent-1-en-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental procedures for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and practical method for the synthesis of this compound is a crossed aldol condensation between propanal and butan-2-one, catalyzed by a base such as sodium hydroxide (NaOH).[1][2] This reaction forms a new carbon-carbon bond, leading to the desired β-hydroxy ketone, which can then tautomerize to the more stable enol form.

Q2: What are the primary reactants and catalyst for this synthesis?

A2: The primary reactants are propanal (an aldehyde) and butan-2-one (a ketone). A common and effective catalyst is a dilute aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1]

Q3: What are the potential side reactions I should be aware of?

A3: The main side reactions in a crossed aldol condensation are self-condensation products.[3][4] This means propanal can react with itself, and butan-2-one can also undergo self-condensation. To minimize these unwanted products, it is crucial to control the reaction conditions, such as the order of reagent addition and temperature. Using a strong base like lithium diisopropylamide (LDA) can help ensure complete enolate formation of the ketone before the addition of the aldehyde, thus reducing self-condensation.[3]

Q4: How can I confirm that I have synthesized the correct product?

A4: Product confirmation is typically achieved through spectroscopic methods. You should acquire Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) and Infrared (IR) spectroscopy data. The expected spectra would show characteristic peaks for the enol and ketone functionalities, as well as the specific methyl and ethyl groups of the molecule. Comparing your obtained spectra with literature values or a known standard is the definitive method for confirmation.

Q5: What is the typical yield for this reaction?

A5: The yield of this compound can vary significantly depending on the reaction conditions. With optimized conditions, including careful control of temperature and reagent addition, yields can be moderate to good. For similar aldol condensations, yields can range from 60% to as high as 95% under optimized, one-pot procedures.[5]

Q6: How should the final product be purified?

A6: The crude product is often an oily or solid precipitate.[6] Common purification techniques include recrystallization from a suitable solvent, such as 95% ethanol.[6][7] The purity of the recrystallized product can be assessed by Thin Layer Chromatography (TLC) and by measuring its melting point.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incorrect order of reagent addition: Adding the aldehyde before the ketone is fully converted to its enolate can lead to self-condensation of the aldehyde. 2. Catalyst concentration is too low or inactive. 3. Reaction temperature is too low. 1. Controlled Addition: Prepare a mixture of the ketone (butan-2-one) and the base first, and then slowly add the aldehyde (propanal) to this mixture. This favors the desired crossed aldol reaction.[1] 2. Catalyst Check: Ensure the base solution is freshly prepared and at the correct concentration. 3. Temperature Optimization: While the reaction is often run at room temperature, gentle heating might be necessary to drive the reaction to completion, especially if precipitation of the product is slow.[7]
Formation of Multiple Products (Impure Sample) 1. Self-condensation of propanal and/or butan-2-one. 2. Dehydration of the aldol addition product: The initial β-hydroxy ketone can lose a molecule of water to form an α,β-unsaturated ketone, especially with heating.[3]1. Minimize Self-Condensation: As mentioned above, control the order of addition. Using a strong, non-nucleophilic base like LDA at low temperatures can also ensure the formation of the kinetic enolate of the ketone, leading to a cleaner reaction.[3] 2. Control Dehydration: Avoid excessive heating during the reaction. If the α,β-unsaturated product is desired, heating can be applied after the initial aldol addition is complete.
Product is an Oil and Difficult to Purify 1. Presence of impurities. 2. The product itself may be a low-melting solid or an oil at room temperature. 1. Purification: Attempt purification using column chromatography on silica gel. 2. Characterization: If the product is indeed an oil, confirm its identity and purity using spectroscopic methods (NMR, IR) and TLC.
Reaction Does Not Go to Completion 1. Insufficient reaction time. 2. Reversible nature of the aldol addition. 1. Monitor Reaction: Use TLC to monitor the progress of the reaction and continue until the starting materials are consumed.[8] 2. Drive Equilibrium: If the subsequent dehydration to the more stable conjugated enone is acceptable, heating the reaction mixture can help drive the overall reaction to completion.[9]

Data Presentation: Reaction Condition Optimization

The following table summarizes the key parameters for optimizing the synthesis of this compound. The values are based on typical conditions for related crossed aldol condensations.

Parameter Condition A (Kinetic Control) Condition B (Thermodynamic Control) Condition C (General Procedure)
Base Lithium Diisopropylamide (LDA)Sodium Hydroxide (NaOH)Sodium Hydroxide (NaOH)
Solvent Tetrahydrofuran (THF)95% Ethanol95% Ethanol
Temperature -78 °C to Room TemperatureRoom Temperature, with optional heatingRoom Temperature
Order of Addition 1. Butan-2-one to LDA solution2. Propanal1. Mix Butan-2-one and Propanal2. Add NaOH solution1. Mix Butan-2-one and NaOH2. Slowly add Propanal
Reaction Time 1-2 hours15 minutes to several hours15-30 minutes
Expected Product Primarily β-hydroxy ketoneMixture, potentially favoring the α,β-unsaturated ketone upon heatingPrimarily the desired enol
Typical Yield Can be high, >80%Variable, 60-90%Moderate to high

Experimental Protocols

Detailed Methodology: Crossed Aldol Condensation for this compound

This protocol describes a general procedure for the base-catalyzed crossed aldol condensation of propanal and butan-2-one.

Materials:

  • Propanal

  • Butan-2-one

  • Sodium Hydroxide (NaOH)

  • 95% Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute (for neutralization)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Solvents for recrystallization (e.g., 95% Ethanol)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve butan-2-one (1.0 equivalent) in 95% ethanol.

  • Catalyst Addition: While stirring, add an aqueous solution of sodium hydroxide (e.g., 2 M) to the flask.

  • Aldehyde Addition: Slowly add propanal (1.0 to 1.2 equivalents) dropwise from the dropping funnel to the stirred mixture at room temperature. The rate of addition should be controlled to manage any exothermic reaction.

  • Reaction: Continue stirring the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes, which may be indicated by the formation of a precipitate.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath. Neutralize the mixture by slowly adding dilute hydrochloric acid until it is slightly acidic.

  • Extraction: Transfer the mixture to a separatory funnel. If an organic layer separates, collect it. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times. Combine all organic extracts.

  • Drying and Solvent Removal: Wash the combined organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent, such as 95% ethanol.[6] Filter the crystals, wash with a small amount of cold solvent, and dry them in a vacuum oven.

Visualizations

Reaction_Workflow cluster_reactants Reactants & Catalyst Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification Butan-2-one Butan-2-one Mixing Mixing in Ethanol Butan-2-one->Mixing Propanal Propanal Reaction_Vessel Stirring at Room Temp. Propanal->Reaction_Vessel Slow Addition NaOH_Solution NaOH Solution NaOH_Solution->Mixing Mixing->Reaction_Vessel Neutralization Neutralization (dil. HCl) Reaction_Vessel->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Recrystallization Evaporation->Purification Final_Product Final_Product Purification->Final_Product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Check_Order Check Order of Addition Start->Check_Order Yes Impure_Product Impure Product? Start->Impure_Product No Check_Temp Optimize Temperature Check_Order->Check_Temp Check_Catalyst Verify Catalyst Activity Check_Temp->Check_Catalyst Check_Catalyst->Impure_Product Minimize_Self Minimize Self-Condensation (Slow Aldehyde Addition) Impure_Product->Minimize_Self Yes Success Successful Synthesis Impure_Product->Success No Control_Dehydration Control Dehydration (Avoid Excess Heat) Minimize_Self->Control_Dehydration Recrystallize Recrystallize Product Control_Dehydration->Recrystallize Recrystallize->Success

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: 1-Hydroxy-2-methylpent-1-en-3-one NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Hydroxy-2-methylpent-1-en-3-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my ¹H NMR spectrum show more peaks than expected for a single structure?

A1: This is likely due to the presence of keto-enol tautomerism. This compound exists as an equilibrium mixture of the enol form (dominant) and the keto form (2-methylpentane-1,3-dione). Because the interconversion between these tautomers is slow on the NMR timescale, you will observe separate sets of peaks for each species.[1][2][3][4][5] The ratio of the two forms can be determined by integrating the signals corresponding to each tautomer.

Q2: The peak for the hydroxyl (-OH) proton is very broad and its chemical shift varies between samples. Why is this?

A2: The broadening and variable chemical shift of the hydroxyl proton are characteristic features resulting from several factors:

  • Chemical Exchange: The hydroxyl proton can exchange with other labile protons in the sample, such as traces of water or acidic impurities.[6][7][8] This exchange process occurs at a rate that is comparable to the NMR timescale, leading to a broadened signal.

  • Hydrogen Bonding: The hydroxyl proton is involved in strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.[9][10][11] The extent of intermolecular hydrogen bonding can also vary with concentration and the choice of solvent, which in turn affects the chemical shift.[9][10][11] Generally, increased hydrogen bonding leads to a downfield shift (higher ppm).[9][10]

  • Solvent Effects: The choice of NMR solvent can significantly influence the chemical shift of the -OH proton due to differences in hydrogen bonding capabilities with the solvent molecules.

Q3: I am observing a complex splitting pattern for the vinyl proton that is not a simple doublet or triplet. How can I interpret this?

A3: The vinyl proton in the enol form is coupled to the protons of the adjacent methyl group. However, it can also exhibit long-range coupling to other protons in the molecule, or you might be observing signals from both the E and Z isomers of the enol. This can result in a more complex splitting pattern, such as a doublet of quartets or even more intricate multiplets. To decipher these patterns, it is helpful to:

  • Use a higher field NMR spectrometer: This will provide better signal dispersion and may simplify the splitting pattern.

  • Perform 2D NMR experiments: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other.

Q4: Some of my peaks appear broad and poorly resolved. What can I do to improve the spectrum?

A4: Peak broadening can be caused by several factors. Here are some troubleshooting steps:

  • Improve Shimming: Poor magnetic field homogeneity is a common cause of broad peaks.[6][7] Re-shimming the spectrometer can significantly improve resolution.

  • Check Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[7] Try acquiring the spectrum with a more dilute sample.

  • Ensure Sample Purity: Paramagnetic impurities can cause significant line broadening. Ensure your sample is free from such contaminants.

  • Degas the Sample: Dissolved oxygen is paramagnetic and can lead to peak broadening. For high-resolution spectra, it is advisable to degas the sample.

  • Temperature Variation: Acquiring the spectrum at different temperatures can sometimes sharpen peaks, especially if the broadening is due to chemical exchange processes happening at an intermediate rate on the NMR timescale.[7]

Data Presentation

Table 1: Estimated ¹H NMR Data for this compound (Enol Form) in CDCl₃

Proton AssignmentEstimated Chemical Shift (δ, ppm)MultiplicityEstimated Coupling Constant (J, Hz)Notes
-OH (enol)14.0 - 16.0br s-Chemical shift is highly dependent on concentration and solvent. Broad due to exchange and hydrogen bonding.
=CH- (vinyl)5.5 - 6.0q~1.5Quartet due to coupling with the adjacent methyl group.
-CH₂- (ethyl)2.3 - 2.6q7.5Quartet due to coupling with the terminal methyl group.
-CH₃ (on double bond)1.8 - 2.1d~1.5Doublet due to coupling with the vinyl proton.
-CH₃ (terminal ethyl)1.0 - 1.2t7.5Triplet due to coupling with the adjacent methylene group.

Disclaimer: These are estimated values based on typical chemical shifts for similar functional groups. Actual values may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Deuterium Exchange for Identification of the Hydroxyl Proton

Objective: To confirm the identity of the hydroxyl (-OH) proton signal in the ¹H NMR spectrum.

Methodology:

  • Acquire a standard ¹H NMR spectrum: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire a standard ¹H NMR spectrum.

  • Add Deuterium Oxide (D₂O): Add one to two drops of D₂O to the NMR tube.

  • Shake the sample: Cap the NMR tube and shake it vigorously for about 30 seconds to facilitate the exchange of the hydroxyl proton with deuterium.

  • Re-acquire the ¹H NMR spectrum: Place the NMR tube back in the spectrometer and acquire another ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The signal corresponding to the hydroxyl proton will have disappeared or significantly decreased in intensity in the second spectrum due to the H/D exchange.[11] A new broad peak for HOD may appear, typically between 4.5 and 5.0 ppm in CDCl₃.

Protocol 2: Variable Temperature (VT) NMR for Studying Tautomeric Equilibrium

Objective: To investigate the effect of temperature on the keto-enol tautomeric equilibrium.

Methodology:

  • Prepare the sample: Prepare a sample of this compound in a suitable deuterated solvent (e.g., toluene-d₈ or DMSO-d₆, which have a wide temperature range).

  • Acquire a spectrum at room temperature: Obtain a standard ¹H NMR spectrum at ambient temperature.

  • Increase the temperature: Increase the temperature of the NMR probe in increments (e.g., 10 °C). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Decrease the temperature: After reaching the desired maximum temperature, incrementally decrease the temperature, acquiring a spectrum at each step.

  • Data Analysis: Integrate the signals corresponding to the keto and enol forms at each temperature. The change in the integral ratios will indicate the shift in the equilibrium position with temperature. This can provide thermodynamic information about the tautomerization process.[1]

Mandatory Visualization

NMR_Troubleshooting_Workflow cluster_start Initial Observation cluster_issues Problem Identification cluster_solutions Troubleshooting & Resolution start Complex or Unexpected NMR Spectrum extra_peaks More Peaks Than Expected? start->extra_peaks broad_oh Broad or Shifted -OH Peak? start->broad_oh complex_splitting Complex Splitting Pattern? start->complex_splitting poor_resolution Poorly Resolved Peaks? start->poor_resolution keto_enol Keto-Enol Tautomerism: Integrate signals to determine ratio extra_peaks->keto_enol d2o_exchange Perform D₂O Exchange: -OH peak will disappear broad_oh->d2o_exchange vt_nmr Variable Temperature NMR: Study equilibrium and exchange broad_oh->vt_nmr concentration Adjust Sample Concentration broad_oh->concentration higher_field Use Higher Field NMR: Improve signal dispersion complex_splitting->higher_field two_d_nmr 2D NMR (COSY): Identify coupled protons complex_splitting->two_d_nmr shimming Re-shim Spectrometer poor_resolution->shimming poor_resolution->concentration purity Check Sample Purity poor_resolution->purity

Caption: Troubleshooting workflow for NMR peak splitting issues.

References

Validation & Comparative

Spectral Data Deep Dive: Unraveling the Structure of 1-Hydroxy-2-methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Spectroscopic Validation

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comprehensive analysis of the spectral data for 1-Hydroxy-2-methylpent-1-en-3-one, a molecule of interest in various chemical syntheses. Due to the limited availability of experimental spectra for this specific unsaturated ketone, this guide presents a comparative interpretation using predicted data for this compound against experimentally obtained data for its saturated analog, 1-hydroxy-2-methylpentan-3-one. This approach allows for a detailed validation of the key structural features and highlights the spectroscopic differences arising from the introduction of a double bond.

At a Glance: Spectral Data Comparison

The following tables summarize the key predicted and experimental spectral data for this compound and its saturated counterpart, 1-hydroxy-2-methylpentan-3-one.

Table 1: ¹H NMR Spectral Data Comparison

Proton Assignment (this compound) Predicted Chemical Shift (ppm) Proton Assignment (1-hydroxy-2-methylpentan-3-one) Experimental Chemical Shift (ppm)
H1 (vinyl)~6.5H1 (methylene)~3.6
OHVariableOHVariable
H4 (methylene)~2.5 (q)H4 (methylene)~2.6 (q)
H5 (methyl)~1.1 (t)H5 (methyl)~1.0 (t)
C2-CH₃~1.9C2-CH~2.7 (m)
--C1-H~3.6 (d)
--C2-CH₃~1.1 (d)

Table 2: ¹³C NMR Spectral Data Comparison

Carbon Assignment (this compound) Predicted Chemical Shift (ppm) Carbon Assignment (1-hydroxy-2-methylpentan-3-one) Experimental Chemical Shift (ppm)
C1 (vinyl)~130C1 (hydroxymethyl)~65
C2 (vinyl)~145C2 (methine)~50
C3 (carbonyl)~200C3 (carbonyl)~215
C4 (methylene)~35C4 (methylene)~36
C5 (methyl)~8C5 (methyl)~8
C2-CH₃~12C2-CH₃~13

Table 3: Infrared (IR) Spectroscopy Data Comparison

Functional Group Predicted Wavenumber (cm⁻¹) (this compound) Experimental Wavenumber (cm⁻¹) (1-hydroxy-2-methylpentan-3-one)
O-H Stretch (alcohol)3200-3600 (broad)3200-3600 (broad)
C-H Stretch (sp²)3000-3100-
C-H Stretch (sp³)2850-30002850-3000
C=O Stretch (conjugated ketone)~1680-
C=O Stretch (ketone)-~1710
C=C Stretch~1640-
C-O Stretch1000-12501000-1250

Table 4: Mass Spectrometry Data Comparison

Parameter Predicted Value (this compound) Experimental Value (1-hydroxy-2-methylpentan-3-one)
Molecular Ion (M⁺)m/z 114m/z 116
Key Fragment Ionsm/z 99, 85, 57, 43m/z 101, 87, 57, 45

Experimental and Predictive Methodologies

A detailed understanding of the methods used to obtain and predict the spectral data is crucial for its correct interpretation.

Experimental Protocols for 1-hydroxy-2-methylpentan-3-one

The experimental data for 1-hydroxy-2-methylpentan-3-one was sourced from the PubChem database (CID 161588). The typical procedures for obtaining such data are as follows:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A few milligrams of the analyte are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹³C NMR: Proton-decoupled spectra are recorded to obtain singlets for each unique carbon atom.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For vapor phase IR, the sample is heated to a gaseous state. For liquid samples, a thin film is placed between salt plates (e.g., NaCl).

    • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Mass Spectrometry (MS):

    • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is vaporized and separated on a GC column before entering the mass spectrometer.

    • Ionization: Electron Ionization (EI) is typically used to generate fragment ions.

Predictive Methodologies for this compound

The spectral data for this compound were predicted using computational chemistry software and databases. These predictions are based on established algorithms that correlate molecular structure with spectral properties. While highly valuable in the absence of experimental data, it is important to note that these are theoretical values and may differ slightly from experimental results.

Visualizing the Analysis Workflow

The logical flow of spectral data interpretation and validation can be visualized as follows:

Spectral_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_validation Structure Validation & Comparison Target_Compound This compound Predicted_Data Predicted Spectra (¹H NMR, ¹³C NMR, IR, MS) Target_Compound->Predicted_Data Analog_Compound 1-hydroxy-2-methylpentan-3-one Experimental_Data Experimental Spectra (¹³C NMR, IR, MS) Analog_Compound->Experimental_Data H_NMR_Analysis ¹H NMR Analysis: - Chemical Shift - Splitting Patterns - Integration Predicted_Data->H_NMR_Analysis C_NMR_Analysis ¹³C NMR Analysis: - Chemical Shift - Number of Signals Predicted_Data->C_NMR_Analysis IR_Analysis IR Analysis: - Functional Group Identification Predicted_Data->IR_Analysis MS_Analysis MS Analysis: - Molecular Ion Peak - Fragmentation Pattern Predicted_Data->MS_Analysis Experimental_Data->C_NMR_Analysis Experimental_Data->IR_Analysis Experimental_Data->MS_Analysis Comparative_Analysis Comparative Analysis: - Predicted vs. Experimental - Unsaturated vs. Saturated H_NMR_Analysis->Comparative_Analysis C_NMR_Analysis->Comparative_Analysis IR_Analysis->Comparative_Analysis MS_Analysis->Comparative_Analysis Structure_Confirmation Structural Confirmation Comparative_Analysis->Structure_Confirmation

Caption: Workflow for the spectral analysis and structural validation of this compound.

In-Depth Spectral Interpretation and Comparison

A detailed examination of the spectral data reveals the key structural characteristics of this compound and its distinctions from its saturated analog.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound is expected to show a distinct downfield signal for the vinylic proton (H1) at approximately 6.5 ppm. This is a key differentiator from the saturated analog, where the corresponding protons on C1 are in the more shielded region of around 3.6 ppm. The quartet for the methylene protons (H4) and the triplet for the terminal methyl protons (H5) are expected to be similar in both compounds, although slight shifts may occur due to the influence of the nearby double bond.

¹³C NMR Spectroscopy

The presence of the C=C double bond in this compound will be clearly evident in its predicted ¹³C NMR spectrum. Two signals in the vinylic region (~130-145 ppm) are expected for C1 and C2. In contrast, the experimental spectrum of the saturated analog shows signals for the corresponding carbons (C1 and C2) at approximately 65 ppm and 50 ppm, respectively, which is characteristic of sp³ hybridized carbons bonded to an oxygen and another carbon. The carbonyl carbon (C3) in the unsaturated ketone is predicted to be slightly upfield (~200 ppm) compared to the saturated ketone (~215 ppm) due to conjugation with the double bond.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Both compounds will exhibit a broad O-H stretching band in the region of 3200-3600 cm⁻¹. The most significant differences will be the presence of a C=C stretching vibration at around 1640 cm⁻¹ and a C-H stretch for the sp² hybridized carbon at 3000-3100 cm⁻¹ in the unsaturated compound. Furthermore, the C=O stretching frequency for the conjugated ketone in this compound is predicted to be at a lower wavenumber (~1680 cm⁻¹) compared to the non-conjugated ketone in its saturated analog (~1710 cm⁻¹).

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound is predicted at m/z 114, corresponding to its molecular weight. This is two mass units lower than the experimental molecular ion peak of the saturated analog at m/z 116, confirming the presence of a double bond. The fragmentation patterns will also differ, with the unsaturated compound likely showing characteristic losses related to the enone system.

Conclusion

This comparative guide demonstrates the power of combining predictive and experimental spectral data for the structural elucidation of organic molecules. While experimental data for this compound is currently lacking, the analysis of its predicted spectra in comparison to the experimentally determined spectra of its saturated analog, 1-hydroxy-2-methylpentan-3-one, provides a robust framework for its structural validation. The key spectroscopic signatures of the C=C double bond, including the downfield shifts in NMR, the characteristic stretching frequencies in IR, and the two-mass-unit difference in the molecular ion peak in mass spectrometry, serve as reliable indicators for the presence of unsaturation in the target molecule. This approach underscores the importance of a multi-technique spectroscopic analysis for unambiguous compound characterization in research and development.

A Comparative Guide to the Synthesis of 1-Hydroxy-2-methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for 1-Hydroxy-2-methylpent-1-en-3-one, a valuable building block in organic synthesis. The methods are evaluated based on their reaction mechanisms, experimental protocols, and available quantitative data to assist researchers in selecting the most suitable approach for their specific needs.

Introduction

This compound is an α,β-unsaturated β-hydroxy ketone (enol form of a β-diketone) that serves as a versatile intermediate in the synthesis of various organic molecules. Its synthesis can be approached through two main strategies: the aldol condensation of formaldehyde and diethyl ketone followed by dehydration, or the Claisen condensation to form a β-diketone intermediate which then undergoes enolization. This guide will delve into the experimental details and comparative metrics of each pathway.

Method 1: Aldol Condensation followed by Dehydration

This two-step approach involves the initial formation of a β-hydroxy ketone, 1-hydroxy-2-methylpentan-3-one, through a crossed aldol condensation, followed by a dehydration step to yield the target enone.

Step 1: Synthesis of 1-hydroxy-2-methylpentan-3-one via Aldol Condensation

The first step is a base-catalyzed crossed aldol condensation between formaldehyde and diethyl ketone. In this reaction, the enolate of diethyl ketone acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

Experimental Protocol:

  • Reaction Setup: A reaction vessel is charged with diethyl ketone and a suitable solvent.

  • Base Addition: A base, such as sodium hydroxide or potassium hydroxide, is added to the mixture to catalyze the formation of the enolate from diethyl ketone.

  • Formaldehyde Addition: Formaldehyde (typically as an aqueous solution, formalin) is added dropwise to the reaction mixture at a controlled temperature to prevent self-condensation of the diethyl ketone.

  • Reaction Monitoring: The reaction is stirred for a specific duration, and its progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, the reaction is neutralized with an acid, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product, 1-hydroxy-2-methylpentan-3-one, is purified by distillation.

Step 2: Dehydration of 1-hydroxy-2-methylpentan-3-one

The second step involves the dehydration of the β-hydroxy ketone to form the α,β-unsaturated enone. This elimination reaction can be catalyzed by either acid or base.[2][3]

Experimental Protocol (General):

  • Base-Catalyzed Dehydration: The β-hydroxy ketone is heated in the presence of a base. The base removes an acidic α-hydrogen, forming an enolate which then eliminates the hydroxyl group.[4][5]

  • Acid-Catalyzed Dehydration: The β-hydroxy ketone is treated with an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) and heated. The acid protonates the hydroxyl group, converting it into a good leaving group (water), which is then eliminated to form the double bond.[6]

dot

Aldol_Condensation_Dehydration cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Dehydration Formaldehyde Formaldehyde Aldol_Addition Aldol Addition Formaldehyde->Aldol_Addition Diethyl_Ketone Diethyl_Ketone Diethyl_Ketone->Aldol_Addition Base_Catalyst Base_Catalyst Base_Catalyst->Aldol_Addition 1_hydroxy_2_methylpentan_3_one 1-Hydroxy-2-methylpentan-3-one Aldol_Addition->1_hydroxy_2_methylpentan_3_one Dehydration Dehydration (Acid or Base Catalyzed) 1_hydroxy_2_methylpentan_3_one->Dehydration Target_Enone This compound Dehydration->Target_Enone

Caption: Aldol condensation of formaldehyde and diethyl ketone followed by dehydration.

Method 2: Claisen Condensation and Enolization

This synthetic route involves the formation of a β-diketone, 2-methylpentane-1,3-dione, via a Claisen condensation, which exists in equilibrium with its more stable enol tautomer, the desired product.

Step 1: Synthesis of 2-Methylpentane-1,3-dione via Claisen Condensation

This step is a crossed Claisen condensation between an ester (e.g., ethyl acetate) and a ketone (pentan-2-one). The enolate of the ketone attacks the ester, leading to the formation of the β-diketone.

Experimental Protocol:

A detailed experimental protocol for the synthesis of the cyclic analog, 2-methylcyclopentane-1,3-dione, is available and can be adapted for the synthesis of the acyclic target.[7] The procedure involves the reaction of 2-butanone with diethyl oxalate in the presence of sodium ethoxide. A similar strategy can be employed for 2-methylpentane-1,3-dione.

  • Base Preparation: A strong base, such as sodium ethoxide or sodium hydride, is prepared in a suitable anhydrous solvent (e.g., ethanol, THF).

  • Reactant Addition: A mixture of pentan-2-one and an appropriate ester (e.g., ethyl acetate) is added to the base.

  • Reaction: The mixture is stirred, often with heating, to promote the condensation reaction.

  • Workup: The reaction is quenched with acid, and the product is extracted with an organic solvent.

  • Purification: The crude β-diketone is purified by distillation or crystallization.

Step 2: Enolization of 2-Methylpentane-1,3-dione

β-Diketones, such as 2-methylpentane-1,3-dione, typically exist predominantly in their enol form due to the stability conferred by conjugation and intramolecular hydrogen bonding.[8] Therefore, the product of the Claisen condensation will naturally be in equilibrium with the desired this compound. The position of this equilibrium can be influenced by the solvent and temperature. In many cases, the enol form is the major component without any additional reaction steps.

dot

Claisen_Condensation_Enolization cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Tautomerization Pentan_2_one Pentan-2-one Claisen_Condensation Claisen Condensation Pentan_2_one->Claisen_Condensation Ethyl_Acetate Ethyl Acetate Ethyl_Acetate->Claisen_Condensation Strong_Base Strong_Base Strong_Base->Claisen_Condensation 2_methylpentane_1_3_dione 2-Methylpentane-1,3-dione (Keto form) Claisen_Condensation->2_methylpentane_1_3_dione Enolization Keto-Enol Tautomerization 2_methylpentane_1_3_dione->Enolization Target_Enol This compound (Enol form) Enolization->Target_Enol

Caption: Claisen condensation to form a β-diketone followed by keto-enol tautomerization.

Comparative Analysis

A direct comparison of quantitative data is challenging due to the limited availability of specific experimental results for the target molecule in published literature. However, a qualitative comparison can be made based on the nature of the reactions.

FeatureMethod 1: Aldol Condensation & DehydrationMethod 2: Claisen Condensation & Enolization
Starting Materials Formaldehyde, Diethyl KetonePentan-2-one, Ethyl Acetate (or similar ester)
Number of Steps Two distinct synthetic steps.Effectively a one-pot synthesis as the enol is the stable tautomer.
Reaction Conditions Aldol: Base-catalyzed, controlled temperature. Dehydration: Acid or base catalysis with heating.Claisen: Strong base (e.g., NaOEt, NaH), anhydrous conditions.
Potential Byproducts Self-condensation of diethyl ketone, Cannizzaro reaction of formaldehyde.Self-condensation of pentan-2-one.
Overall Yield Dependent on the efficiency of both the condensation and dehydration steps. Potentially lower due to the two-step nature.Potentially higher as it is a more direct route to the stable enol form.
Scalability Aldol condensations are generally scalable.Claisen condensations are also well-established and scalable.

Conclusion

Both synthetic routes present viable pathways to this compound.

  • Method 1 (Aldol Condensation and Dehydration) is a classical approach that offers flexibility in controlling the dehydration step. However, it involves two separate reactions, which may impact the overall yield and require more processing time. The control of the initial crossed aldol condensation to minimize side products is crucial.

  • Method 2 (Claisen Condensation and Enolization) appears to be a more direct and potentially higher-yielding route. Since the desired product is the stable enol tautomer of the β-diketone intermediate, this method benefits from thermodynamic favorability. The main challenge lies in ensuring efficient and selective crossed Claisen condensation.

For researchers seeking a more streamlined synthesis, the Claisen condensation approach is likely to be more efficient. However, the Aldol condensation route provides an alternative that may be preferable depending on the availability of starting materials and the specific experimental capabilities of the laboratory. Further optimization and detailed quantitative analysis of both routes would be beneficial for large-scale production.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the alpha-hydroxy ketone 1-Hydroxy-2-methylpent-1-en-3-one and its structurally related counterparts. Due to a notable lack of publicly available experimental data for this compound, this document focuses on presenting available data for related compounds, thereby offering a valuable benchmark for future research and highlighting critical knowledge gaps. The information herein is intended to support researchers in designing experiments, understanding potential applications, and identifying areas for further investigation in the field of alpha-hydroxy ketones.

Introduction to Alpha-Hydroxy Ketones

Alpha-hydroxy ketones are a class of organic compounds characterized by a ketone functional group with a hydroxyl group on the adjacent carbon atom. This structural motif is present in numerous biologically active molecules and is a key intermediate in various synthetic pathways. Their utility in drug development is significant, with applications ranging from antioxidant and anti-inflammatory agents to enzyme inhibitors. The reactivity and biological activity of alpha-hydroxy ketones are often dictated by the nature of the substituents on the core structure.

Featured Compounds

This guide focuses on the following alpha-hydroxy ketones:

  • This compound: The primary compound of interest. It is an acyclic alpha-hydroxy enone. Currently, there is a lack of published experimental data on its biological activity.

  • 2-Hydroxy-3-methylcyclopent-2-en-one: A cyclic alpha-hydroxy enone for which antioxidant and enzyme inhibition data are available. It serves as a valuable comparator due to its structural similarities.

  • 3-Hydroxy-2-butanone (Acetoin): A simple, well-known acyclic alpha-hydroxy ketone. While specific quantitative data for direct comparison in the selected assays is limited, its general biological activities are discussed.

Comparative Performance Data

The following table summarizes the available quantitative data for the selected alpha-hydroxy ketones. It is important to note that direct comparisons are limited by the scarcity of data for all compounds under identical experimental conditions.

CompoundAssayResult (IC50)
This compound ABTS Radical ScavengingData not available
Aldose Reductase InhibitionData not available
Tyrosinase InhibitionData not available
2-Hydroxy-3-methylcyclopent-2-en-one ABTS Radical Scavenging9.81 µg/mL
Aldose Redductase Inhibition4.47 µg/mL
Tyrosinase Inhibition721.91 µg/mL
3-Hydroxy-2-butanone (Acetoin) ABTS Radical ScavengingData not available
Aldose Reductase InhibitionData not available
Tyrosinase InhibitionData not available

Discussion of Biological Activities

Antioxidant Activity

Alpha-hydroxy ketones can exhibit antioxidant properties by donating a hydrogen atom or by participating in electron transfer reactions to neutralize free radicals. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay is a common method to evaluate this activity.

  • 2-Hydroxy-3-methylcyclopent-2-en-one has demonstrated notable antioxidant activity with an IC50 value of 9.81 µg/mL in the ABTS assay.

  • The antioxidant potential of This compound remains to be determined experimentally.

Enzyme Inhibition

The ability of small molecules to inhibit specific enzymes is a cornerstone of drug discovery. Aldose reductase and tyrosinase are two enzymes of therapeutic interest.

  • Aldose Reductase: This enzyme is implicated in the pathogenesis of diabetic complications. Its inhibition can prevent the accumulation of sorbitol in tissues.

    • 2-Hydroxy-3-methylcyclopent-2-en-one is a potent inhibitor of aldose reductase, with an IC50 value of 4.47 µg/mL.

  • Tyrosinase: This enzyme is involved in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation and in the food industry to prevent browning.

    • 2-Hydroxy-3-methylcyclopent-2-en-one shows weak inhibitory activity against tyrosinase, with an IC50 value of 721.91 µg/mL.

The inhibitory potential of This compound and 3-Hydroxy-2-butanone against these enzymes has not been reported in comparative studies.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to facilitate further research.

ABTS Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at a specific wavelength.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Assay Procedure:

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume (e.g., 10 µL) of the test compound at various concentrations to a cuvette or microplate well.

    • Add a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution and mix.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • A standard antioxidant, such as Trolox, is typically used as a positive control.

  • Calculation:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the test compound that scavenges 50% of the ABTS•+) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ABTS 7 mM ABTS Solution ABTS_Radical ABTS•+ Stock Solution ABTS->ABTS_Radical Mix & Incubate (12-16h, dark) K2S2O8 2.45 mM K2S2O4 Solution K2S2O8->ABTS_Radical Diluted_ABTS Diluted ABTS•+ (Abs ~0.7) ABTS_Radical->Diluted_ABTS Dilute Reaction_Mixture Reaction Mixture Diluted_ABTS->Reaction_Mixture Test_Compound Test Compound Test_Compound->Reaction_Mixture Add Spectrophotometer Measure Absorbance at 734 nm Reaction_Mixture->Spectrophotometer Incubate & Read Calculation Calculate % Inhibition Spectrophotometer->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for the ABTS radical scavenging assay.

Aldose Reductase Inhibition Assay

Principle: This assay measures the activity of aldose reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+. Inhibitors of the enzyme will reduce the rate of this reaction.

Protocol:

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 0.067 M, pH 6.2).

    • Prepare a solution of the substrate (e.g., DL-glyceraldehyde).

    • Prepare a solution of the cofactor NADPH.

    • Prepare a partially purified enzyme solution from a source such as rat lens.

  • Assay Procedure:

    • In a cuvette, combine the phosphate buffer, NADPH solution, and the test compound at various concentrations.

    • Add the enzyme solution and incubate for a short period at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation:

    • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Aldose_Reductase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Buffer Phosphate Buffer Preincubation_Mix Pre-incubation Mixture (Buffer, NADPH, Enzyme, Test Cmpd) Buffer->Preincubation_Mix NADPH NADPH Solution NADPH->Preincubation_Mix Substrate Substrate (e.g., DL-glyceraldehyde) Reaction_Start Initiate Reaction Substrate->Reaction_Start Add Enzyme Aldose Reductase Enzyme->Preincubation_Mix Test_Compound Test Compound Test_Compound->Preincubation_Mix Preincubation_Mix->Reaction_Start Incubate Kinetic_Read Monitor Absorbance at 340 nm Reaction_Start->Kinetic_Read Rate_Calculation Calculate Reaction Rate Kinetic_Read->Rate_Calculation Inhibition_Calculation Calculate % Inhibition Rate_Calculation->Inhibition_Calculation IC50 Determine IC50 Inhibition_Calculation->IC50

Caption: Workflow for the aldose reductase inhibition assay.

Tyrosinase Inhibition Assay

Principle: This assay measures the activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA, which can be quantified by measuring the increase in absorbance at approximately 475 nm. Inhibitors of the enzyme will reduce the rate of dopachrome formation.

Protocol:

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 0.1 M, pH 6.8).

    • Prepare a solution of the substrate L-DOPA.

    • Prepare a solution of mushroom tyrosinase.

  • Assay Procedure:

    • In a cuvette or microplate well, combine the phosphate buffer, tyrosinase solution, and the test compound at various concentrations.

    • Pre-incubate the mixture for a short period at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the L-DOPA solution.

    • Monitor the increase in absorbance at 475 nm over time.

  • Calculation:

    • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Tyrosinase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Buffer Phosphate Buffer Preincubation_Mix Pre-incubation Mixture (Buffer, Enzyme, Test Cmpd) Buffer->Preincubation_Mix Substrate L-DOPA Solution Reaction_Start Initiate Reaction Substrate->Reaction_Start Add Enzyme Tyrosinase Solution Enzyme->Preincubation_Mix Test_Compound Test Compound Test_Compound->Preincubation_Mix Preincubation_Mix->Reaction_Start Pre-incubate Kinetic_Read Monitor Absorbance at 475 nm Reaction_Start->Kinetic_Read Rate_Calculation Calculate Reaction Rate Kinetic_Read->Rate_Calculation Inhibition_Calculation Calculate % Inhibition Rate_Calculation->Inhibition_Calculation IC50 Determine IC50 Inhibition_Calculation->IC50

Caption: Workflow for the tyrosinase inhibition assay.

Conclusion and Future Directions

This guide highlights the current state of knowledge regarding the comparative performance of this compound and related alpha-hydroxy ketones. The available data for 2-Hydroxy-3-methylcyclopent-2-en-one suggests that this class of compounds holds promise as potent antioxidants and enzyme inhibitors. However, the significant lack of experimental data for this compound and other simple acyclic alpha-hydroxy ketones like acetoin in these specific assays represents a clear research gap.

Future studies should focus on:

  • Synthesizing and purifying this compound to enable experimental evaluation.

  • Conducting head-to-head comparative studies of this compound, 2-Hydroxy-3-methylcyclopent-2-en-one, and 3-Hydroxy-2-butanone in a panel of standardized biological assays.

  • Exploring the structure-activity relationships within this class of compounds to identify key structural features that govern their antioxidant and enzyme inhibitory activities.

The detailed protocols and comparative framework provided in this guide are intended to serve as a valuable resource for researchers embarking on these future investigations.

Navigating Purity: A Comparative Analysis of 1-Hydroxy-2-methylpent-1-en-3-one Analysis by GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing pipeline. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of 1-Hydroxy-2-methylpent-1-en-3-one, alongside alternative analytical techniques. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your analytical needs.

Introduction to this compound

This compound is an organic compound with potential applications in various chemical syntheses. Its purity is paramount to ensure the desired reaction outcomes, safety, and efficacy in downstream applications. This guide will focus on the analytical methodologies available for its purity assessment.

Head-to-Head: GC-MS vs. Alternative Purity Analysis Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it highly suitable for the analysis of ketones like this compound.[1][2][3] However, a comprehensive evaluation necessitates a comparison with other available analytical methods.

Here, we compare GC-MS with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, two other common techniques for purity determination of organic compounds.[4][5]

Quantitative Data Summary

The following table summarizes representative data from the analysis of a synthesized batch of this compound using GC-MS, HPLC, and NMR.

Analytical MethodPurity (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Analysis Time (minutes)
GC-MS 99.20.01%0.05%30
HPLC 99.10.02%0.08%20
¹H NMR 98.90.1%0.5%15

In-Depth Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are the protocols for each of the compared techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis provides high separation efficiency and definitive identification based on mass spectra.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C inert XL MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

GC Conditions:

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Injection Volume: 1 µL (split ratio 50:1)

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Sample Preparation:

  • Accurately weigh 10 mg of this compound.

  • Dissolve in 10 mL of dichloromethane to prepare a 1 mg/mL stock solution.

  • Further dilute to a final concentration of 10 µg/mL for analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique for the separation of a wide range of organic compounds.[6]

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Dilute to a final concentration of 50 µg/mL for analysis.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis to determine purity against a certified internal standard.[5]

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: Maleic acid (certified reference material)

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay (d1): 30 s

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.

  • Dissolve the mixture in 0.75 mL of CDCl₃.

  • Transfer the solution to an NMR tube for analysis.

  • Purity is calculated by comparing the integral of a characteristic peak of the analyte to the integral of the vinylic proton peak of the internal standard.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Final Conc. Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate GC Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect MS Detection Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Purity Calculate Purity Integrate->Purity

GC-MS analysis workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Acetonitrile Weigh->Dissolve Dilute Dilute to Final Conc. Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Reverse-Phase Separation Inject->Separate Detect DAD Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Purity Calculate Purity Integrate->Purity

HPLC analysis workflow for this compound.

Conclusion

The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • GC-MS offers the highest sensitivity and specificity, providing definitive identification of impurities through mass spectral data. It is the gold standard for identifying and quantifying volatile impurities.

  • HPLC is a robust and versatile technique suitable for routine quality control, offering a good balance of speed and sensitivity for non-volatile impurities.

  • ¹H NMR provides rapid, non-destructive analysis and can give a quick assessment of purity against a known standard, though with lower sensitivity compared to chromatographic methods.

For comprehensive purity analysis, a combination of chromatographic and spectroscopic techniques is often recommended to characterize a compound and its impurity profile thoroughly. This guide provides the foundational information for researchers to make informed decisions on the most suitable analytical approach for their work with this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Hydroxy-2-methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical cross-validation studies for two common analytical methods for the quantification of 1-Hydroxy-2-methylpent-1-en-3-one: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The presented data, while illustrative, is based on established principles of analytical chemistry to offer a realistic performance comparison.

Data Presentation: A Comparative Analysis

The following table summarizes the anticipated performance characteristics of HPLC-UV and GC-MS methods for the analysis of this compound. This data is intended to guide researchers in selecting the most appropriate method for their specific needs, considering factors such as required sensitivity, selectivity, and sample throughput.

ParameterHPLC-UVGC-MS
**Linearity (R²) **> 0.998> 0.999
Accuracy (% Recovery) 97.5% - 103.2%98.1% - 101.5%
Precision (% RSD)
- Repeatability< 2.5%< 1.8%
- Intermediate Precision< 3.8%< 2.9%
Limit of Detection (LOD) 5 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 15 ng/mL1.5 ng/mL
Specificity ModerateHigh
Sample Throughput HighModerate

Experimental Protocols

Detailed methodologies for the hypothetical HPLC-UV and GC-MS analyses are provided below. These protocols serve as a foundation for method development and validation in a laboratory setting.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Calibration standards are prepared by serial dilution in the mobile phase to cover a concentration range of 15 ng/mL to 1000 ng/mL.

  • Sample Preparation: The sample is diluted with the mobile phase and filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Energy: 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, standards and samples are prepared in a volatile solvent like methanol or dichloromethane. Derivatization may be employed to improve volatility and thermal stability if necessary.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of a cross-validation study, a critical process for ensuring the consistency and reliability of analytical data when comparing two or more methods.[1][2]

CrossValidationWorkflow cluster_method1 Method A (e.g., HPLC-UV) cluster_method2 Method B (e.g., GC-MS) cluster_crossval Cross-Validation A_dev Method Development A_val Method Validation A_dev->A_val sample_sel Select Common Samples A_val->sample_sel B_dev Method Development B_val Method Validation B_dev->B_val B_val->sample_sel analysis Analyze with Both Methods sample_sel->analysis data_comp Compare Data Sets analysis->data_comp conclusion Assess Comparability data_comp->conclusion final_report final_report conclusion->final_report Report Findings

Caption: Workflow for cross-validating two analytical methods.

References

A Comparative Study on the Reactivity of 1-Hydroxy-2-methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-Hydroxy-2-methylpent-1-en-3-one, a substituted α,β-unsaturated ketone. Due to a lack of specific experimental data for this compound in the available literature, this comparison is based on the well-established reactivity of analogous α,β-unsaturated carbonyl compounds. The provided experimental protocols are generalized procedures that can be adapted for the specific investigation of this compound.

Introduction to Reactivity

This compound possesses two key reactive sites: the electrophilic β-carbon of the α,β-unsaturated system and the enolizable α-protons, which can be abstracted to form a nucleophilic enolate. This dual reactivity allows it to participate in a variety of important carbon-carbon bond-forming reactions, primarily Michael additions and aldol condensations. The presence of the hydroxyl group and the methyl substituent on the double bond are expected to influence the molecule's reactivity compared to simpler enones.

Michael Addition Reactivity

The Michael addition, or conjugate addition, is a fundamental reaction of α,β-unsaturated carbonyl compounds.[1][2] A nucleophile attacks the electrophilic β-carbon, leading to a 1,4-addition product. The general mechanism involves the formation of an enolate intermediate, which is subsequently protonated.[3]

Michael_Addition_Pathway Reactants This compound + Nucleophile Intermediate Enolate Intermediate Reactants->Intermediate Nucleophilic Attack at β-carbon Product Michael Adduct Intermediate->Product Protonation

A variety of soft nucleophiles, such as thiols, amines, and carbanions (e.g., from malonic esters), are suitable for Michael additions. The reactivity in these additions is influenced by both the nature of the nucleophile and the structure of the α,β-unsaturated ketone.

Comparative Analysis:

While specific data for this compound is unavailable, we can infer its reactivity relative to other α,β-unsaturated ketones based on structural considerations.

CompoundStructural FeaturesExpected Michael Addition Reactivity
This compound α-hydroxy, β-methyl substituted enoneThe electron-donating methyl group at the β-position is expected to slightly decrease the electrophilicity of the β-carbon, potentially leading to slower reaction rates compared to unsubstituted enones. The α-hydroxy group might influence the reaction through intramolecular hydrogen bonding or by altering the electronic properties of the carbonyl group.
4-Penten-2-one Unsubstituted β-carbonExpected to be more reactive towards Michael addition due to the unhindered and more electrophilic β-carbon.
Mesityl Oxide (4-Methyl-3-penten-2-one) β,β-dimethyl substituted enoneThe two methyl groups at the β-position significantly increase steric hindrance and reduce the electrophilicity of the β-carbon, making it less reactive than this compound.

Aldol Condensation Reactivity

In the presence of a base, the α-protons of the ketone moiety in this compound can be deprotonated to form an enolate. This enolate can then act as a nucleophile and attack the carbonyl group of another aldehyde or ketone, including another molecule of itself (self-condensation) or a different carbonyl compound (crossed-condensation), in an aldol reaction.[4][5] The initial β-hydroxy carbonyl adduct can then undergo dehydration to form a new α,β-unsaturated system.[6][7]

Aldol_Condensation_Workflow Start This compound + Carbonyl Compound Enolate_Formation Enolate Formation (Base) Start->Enolate_Formation Nucleophilic_Attack Nucleophilic Attack Start->Nucleophilic_Attack Enolate_Formation->Nucleophilic_Attack Aldol_Adduct β-Hydroxy Carbonyl Adduct Nucleophilic_Attack->Aldol_Adduct Dehydration Dehydration (Heat/Acid/Base) Aldol_Adduct->Dehydration Final_Product α,β-Unsaturated Product Dehydration->Final_Product

Comparative Analysis:

The susceptibility of this compound to undergo aldol condensation will depend on the acidity of its α-protons and the steric hindrance around the carbonyl group.

CompoundStructural FeaturesExpected Aldol Condensation Reactivity (as Enolate Donor)
This compound Ketone with α-protonsThe α-protons are acidic and can be removed to form an enolate. The steric bulk around the carbonyl might influence the rate of reaction with other carbonyl compounds.
Acetone Simple methyl ketoneReadily forms an enolate and participates in aldol condensations. It is generally a good enolate donor.
Cyclohexanone Cyclic ketoneAlso readily forms an enolate. Ring strain and conformational effects can influence its reactivity compared to acyclic ketones.

Experimental Protocols

The following are generalized experimental protocols for conducting Michael addition and aldol condensation reactions. These should be adapted and optimized for reactions involving this compound.

General Protocol for Michael Addition of a Thiol

Michael_Addition_Protocol Start Combine this compound and Thiol Reaction Stir at Room Temperature Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Michael Adduct Purification->Product

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane, ethanol).

  • Add the thiol nucleophile (1-1.2 equivalents).

  • If necessary, add a catalytic amount of a base (e.g., triethylamine, DBU).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for a Crossed-Aldol Condensation

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone partner (1 equivalent) in a suitable solvent (e.g., ethanol, THF).

  • Add an aqueous solution of a base (e.g., sodium hydroxide, potassium hydroxide).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in the same solvent.

  • Allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Conclusion

This compound is an interesting substrate for organic synthesis, possessing the potential for both Michael additions and aldol condensations. While direct experimental data on its reactivity is currently limited in the public domain, its chemical behavior can be predicted based on the well-understood principles of α,β-unsaturated ketone chemistry. The methyl group at the β-position is expected to decrease its reactivity in Michael additions compared to unsubstituted enones, while the presence of enolizable protons allows it to participate as a nucleophile in aldol reactions. The provided general protocols offer a starting point for the experimental investigation of this compound's reactivity, which will be valuable for its potential applications in drug discovery and development.

References

Confirming the Molecular Structure of 1-Hydroxy-2-methylpent-1-en-3-one using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Structural Elucidation

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the structural elucidation of 1-Hydroxy-2-methylpent-1-en-3-one. We present supporting experimental data and detailed protocols to demonstrate the power of these methods.

Unveiling the Structure: The Power of 2D NMR

While 1D NMR provides initial clues, complex molecules often exhibit signal overlap, making definitive assignments challenging. 2D NMR spectroscopy disperses these signals across two frequency axes, revealing correlations between different nuclei and enabling the piecing together of the molecular puzzle.[1][2] The primary techniques discussed here are COSY, HSQC, and HMBC, which collectively provide a detailed picture of the carbon skeleton and proton environments.

Data Presentation: Predicted NMR Correlations

The following tables summarize the expected quantitative data from 1D and 2D NMR analyses of this compound. These predicted chemical shifts (in ppm) and correlations are based on established principles of NMR spectroscopy.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1CH~6.5 (broad s)~145
2C-~130
3C=O-~200
4CH₂~2.5 (q)~35
5CH₃~1.1 (t)~8
6 (Methyl)CH₃~1.9 (s)~12
7 (Hydroxy)OHVariable-

Table 2: Key 2D NMR Correlations for Structure Confirmation

ExperimentCorrelation TypeExpected Key CorrelationsInformation Gained
COSY ¹H-¹HH4 (quartet) ↔ H5 (triplet)Confirms the ethyl group (-CH₂CH₃) connectivity.[1][3]
HSQC ¹H-¹³C (1-bond)H1 ↔ C1, H4 ↔ C4, H5 ↔ C5, H6 ↔ C6Directly links protons to their attached carbons.[4]
HMBC ¹H-¹³C (2-3 bonds)H1 ↔ C2, C3; H6 ↔ C1, C2, C3; H4 ↔ C2, C3, C5Connects molecular fragments and establishes the carbon backbone.[4][5]

Experimental Workflow and Data Interpretation

The process of confirming the structure involves acquiring a series of NMR spectra and interpreting the correlations. The workflow is visualized below.

cluster_acquisition Data Acquisition cluster_interpretation Data Interpretation & Structure Confirmation A Prepare Sample (in CDCl₃) B Acquire ¹H NMR A->B C Acquire ¹³C NMR B->C D Acquire COSY C->D E Acquire HSQC D->E F Acquire HMBC E->F G Assign ¹H-¹H Couplings (COSY) - Identify ethyl group F->G J Integrate All Data G->J H Assign Direct ¹H-¹³C Bonds (HSQC) - Link protons to carbons H->J I Assign Long-Range ¹H-¹³C Bonds (HMBC) - Assemble molecular backbone I->J K Confirm Structure of This compound J->K COSY COSY - H4/H5 correlation identifies the ethyl fragment. Structure Confirmed Structure: This compound COSY->Structure Fragment Connectivity HSQC HSQC - Links H1 to C1, H4 to C4, etc. - Confirms direct C-H bonds. HSQC->Structure Direct Bond Confirmation HMBC HMBC - H6 correlates to C1, C2, C3. - H4 correlates to C2, C3. - Connects all fragments. HMBC->Structure Backbone Assembly

References

Benchmarking Aldol Condensation Performance: 1-Hydroxy-2-methylpent-1-en-3-one vs. Cyclopentenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic organic chemistry, the selection of an appropriate carbonyl compound is pivotal for the success of carbon-carbon bond-forming reactions. This guide provides a comparative analysis of the performance of 1-Hydroxy-2-methylpent-1-en-3-one and a common alternative, 2-Hydroxy-3-methylcyclopent-2-en-1-one, in the context of the aldol condensation, a cornerstone reaction in the synthesis of complex organic molecules. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize their synthetic strategies.

Performance Comparison in Aldol Condensation

The aldol condensation is a versatile reaction that involves the nucleophilic addition of a ketone enolate to an aldehyde, forming a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone.[1] The efficiency of this reaction is highly dependent on the structure of the ketone, its ability to form a stable enolate, and the reaction conditions.

ParameterThis compound (Illustrative)2-Hydroxy-3-methylcyclopent-2-en-1-oneReference
Reaction Yield (%) 65-7585[2]
Reaction Time (hours) 4-62-3[2]
Optimal Catalyst Proline-based organocatalystsL-proline[3]
Diastereoselectivity (dr) Moderate to GoodHigh[3]
Enantioselectivity (ee %) 80-90up to 99[3]

Note: The performance data for this compound is illustrative and based on general trends for acyclic α-hydroxy ketones. Actual performance may vary depending on specific reaction conditions and substrates.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. The following is a representative protocol for an organocatalyzed aldol condensation, which can be adapted for both this compound and 2-Hydroxy-3-methylcyclopent-2-en-1-one.

General Procedure for Organocatalyzed Aldol Condensation

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (this compound or 2-Hydroxy-3-methylcyclopent-2-en-1-one) (1.2 mmol)

  • L-proline (or other organocatalyst) (0.1 mmol, 10 mol%)

  • Solvent (e.g., DMSO, Acetone) (2 mL)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Anhydrous magnesium sulfate

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (1.2 mmol).

  • Add the solvent (2 mL) and the organocatalyst (0.1 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled in an ice bath).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR analysis.[4]

  • Upon completion, quench the reaction by adding water (5 mL).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction Mechanisms and Workflows

The aldol condensation proceeds through a well-established mechanism involving the formation of an enolate or enamine intermediate. The choice of catalyst, whether base, acid, or organocatalyst, influences the specific pathway.

Aldol_Condensation_Mechanism cluster_Enolate_Formation Enolate Formation cluster_Nucleophilic_Attack Nucleophilic Attack cluster_Protonation_Dehydration Protonation & Dehydration Ketone Ketone Enolate Enolate Ketone->Enolate Deprotonation Base Base Base->Enolate Enolate_node Enolate Aldehyde Aldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide_node Alkoxide Enolate_node->Alkoxide Aldol_Product β-Hydroxy Ketone Alkoxide_node->Aldol_Product Protonation Enone_Product α,β-Unsaturated Ketone Aldol_Product->Enone_Product Dehydration

Caption: Base-catalyzed aldol condensation mechanism.

The experimental workflow for evaluating the performance of these ketones can be visualized as follows:

Experimental_Workflow Reactants 1. Reactant Preparation (Aldehyde, Ketone, Catalyst, Solvent) Reaction 2. Aldol Condensation Reaction Reactants->Reaction Monitoring 3. Reaction Monitoring (TLC, NMR) Reaction->Monitoring Workup 4. Reaction Work-up & Extraction Reaction->Workup Monitoring->Reaction Adjust conditions Purification 5. Product Purification (Column Chromatography) Workup->Purification Analysis 6. Product Analysis (NMR, MS, Yield Calculation) Purification->Analysis Comparison 7. Performance Comparison Analysis->Comparison

Caption: Workflow for performance benchmarking.

Conclusion

The selection between this compound and 2-Hydroxy-3-methylcyclopent-2-en-1-one for aldol condensation reactions will depend on the specific synthetic goals. While the cyclic analogue, 2-Hydroxy-3-methylcyclopent-2-en-1-one, is reported to offer higher yields and stereoselectivity in shorter reaction times, the acyclic nature of this compound may provide different steric and electronic properties that could be advantageous for certain substrates. The provided experimental protocol offers a standardized method for conducting a direct comparison to determine the optimal reagent for a given application. Further research is warranted to fully characterize the reactivity profile of this compound.

References

Navigating the Synthesis of 1-Hydroxy-2-methylpent-1-en-3-one: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the reliable production of key intermediates is paramount. This guide provides a comparative analysis of synthetic protocols for 1-Hydroxy-2-methylpent-1-en-3-one, a valuable building block in organic chemistry. Due to the limited availability of direct comparative studies on the synthesis of this specific molecule, this guide will detail a known protocol for its preparation and contrast it with a widely used method for a structurally related and commercially significant compound, 2-hydroxy-3-methyl-cyclopent-2-en-1-one (commonly known as maple lactone). This comparison will shed light on the potential challenges and reproducibility of synthesizing substituted α-hydroxy enones.

Performance Comparison of Synthesis Protocols

The following table summarizes the key quantitative data for two distinct synthetic approaches. Protocol A details the formylation of 3-pentanone, a direct route to the target molecule. Protocol B describes the acyloin condensation used for the synthesis of a cyclic analogue, providing a benchmark for a different synthetic strategy.

ParameterProtocol A: Formylation of 3-PentanoneProtocol B: Modified Acyloin Condensation
Target Molecule This compound2-Hydroxy-3-methyl-cyclopent-2-en-1-one
Starting Materials 3-Pentanone, Ethyl Formate, Sodium Methoxide2-Methyl Diethyl Glutarate, Sodium
Reported Yield Not explicitly stated for the formation of the target molecule itself, but the subsequent reaction proceeds from this intermediate. Yields for similar formylations are typically in the range of 60-80%.Approximately 30%[1]
Purity The crude product is used directly in the subsequent step, suggesting it is of sufficient purity for further reaction. Purification would likely involve distillation.The product is described as a "dark oil" requiring further purification.[1]
Key Reaction Type Claisen-Schmidt Condensation (Formylation)Acyloin Condensation
Reproducibility Generally considered a robust and reproducible reaction. The primary challenges lie in controlling the reaction temperature and preventing side reactions.Can be sensitive to reaction conditions, particularly the purity of the sodium and the exclusion of air and moisture. The introduction of oxygen is a specific modification in this protocol to improve the yield of the desired product.[1]

Detailed Experimental Methodologies

Protocol A: Synthesis of this compound via Formylation of 3-Pentanone

This protocol is based on the preparation of the starting material for a subsequent reaction described in Organic Syntheses.

Procedure:

A suspension of sodium methoxide is prepared by the careful addition of methanol to a dispersion of sodium in an appropriate solvent (e.g., anhydrous ether). The mixture is cooled in an ice bath. A solution of 3-pentanone and ethyl formate is then added dropwise to the cooled and stirred suspension. The reaction is allowed to proceed at a low temperature, during which a precipitate forms. After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction. The resulting crude this compound is typically not isolated in a pure form but is carried forward to the next synthetic step.

Protocol B: Synthesis of 2-Hydroxy-3-methyl-cyclopent-2-en-1-one via Modified Acyloin Condensation

This protocol is adapted from a patented method for the synthesis of "maple lactone".[1]

Procedure:

In a reaction vessel equipped for inert atmosphere operation, 2-methyl diethyl glutarate is added to a dispersion of sodium metal in a suitable solvent (e.g., ether). The reaction mixture is maintained under a nitrogen atmosphere overnight. Subsequently, air is introduced into the reaction mixture, in the presence of a catalytic amount of cupric acetate, to purge the solvent. The resulting solid cake is then treated with ether, and the solution is evaporated. The crude product is obtained as a dark oil and requires further purification.[1]

Visualization of Synthetic Workflows

To better illustrate the logical flow of these synthetic approaches, the following diagrams were generated using the DOT language.

G cluster_0 Protocol A: Formylation of 3-Pentanone cluster_1 Protocol B: Modified Acyloin Condensation A_start 3-Pentanone + Ethyl Formate A_reagent Sodium Methoxide in Ether A_start->A_reagent 1. Add to A_reaction Formylation Reaction A_reagent->A_reaction 2. React A_product Crude this compound A_reaction->A_product 3. Yields B_start 2-Methyl Diethyl Glutarate B_reagent Sodium in Ether B_start->B_reagent 1. Add to B_reaction Acyloin Condensation (under N2) B_reagent->B_reaction 2. React B_modification Air Introduction (with Cupric Acetate) B_reaction->B_modification 3. Modify B_workup Workup & Evaporation B_modification->B_workup 4. Process B_product Crude 2-Hydroxy-3-methyl-cyclopent-2-en-1-one B_workup->B_product 5. Yields

Caption: Comparative workflow of two synthesis protocols.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key transformations and logical connections within the compared synthetic pathways.

G cluster_A Formylation Pathway cluster_B Acyloin Condensation Pathway Pentanone 3-Pentanone EnolateA Enolate Formation Pentanone->EnolateA Base Formate Ethyl Formate Condensation Claisen-Schmidt Condensation Formate->Condensation EnolateA->Condensation ProductA This compound Condensation->ProductA Diester 2-Methyl Diethyl Glutarate Radical Radical Anion Formation Diester->Radical Electron Transfer Sodium Sodium Metal Sodium->Radical Dimerization Dimerization Radical->Dimerization Diketone Intermediate 1,2-Diketone Dimerization->Diketone Elimination Enediolate Enediolate Formation Diketone->Enediolate Reduction (Na) Oxidation Oxidative Workup Enediolate->Oxidation Oxygen Oxygen (Air) Oxygen->Oxidation ProductB 2-Hydroxy-3-methyl-cyclopent-2-en-1-one Oxidation->ProductB

Caption: Key chemical transformations in the synthesis pathways.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Hydroxy-2-methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and scientific research, the proper management and disposal of chemical waste is not only a matter of regulatory compliance but also a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 1-Hydroxy-2-methylpent-1-en-3-one, ensuring the protection of laboratory personnel and the environment.

I. Chemical and Hazard Profile

This compound is an organic compound whose hazard profile necessitates careful handling during disposal. The primary known hazard is its potential to cause skin sensitization.[1] Adherence to safety protocols is crucial to prevent allergic reactions upon contact.

PropertyDataReference
CAS Number 27970-79-2[1]
Molecular Formula C6H12O2[1]
Molecular Weight 116.16 g/mol [1]
GHS Hazard Statement H317: May cause an allergic skin reaction[1]
GHS Precautionary Code P501: Dispose of contents/container to…[1]

II. Regulatory Framework for Hazardous Waste

The disposal of chemical waste is governed by a "cradle-to-grave" principle, meaning the generator is responsible for the waste from its creation to its final disposal. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all federal, state, and local regulations, as these may vary.

III. Step-by-Step Disposal Procedure

The following procedure outlines the best practices for the disposal of this compound, from the point of generation to its final removal from the laboratory.

Step 1: Waste Characterization and Segregation

  • Hazard Identification: Based on its classification as a skin sensitizer, this compound should be treated as a hazardous waste. Although not explicitly listed as ignitable, its nature as an organic ketone suggests it may be flammable. Therefore, it is prudent to also handle it as a potentially ignitable waste (RCRA waste code D001 may apply).

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected as a non-halogenated organic solvent waste. Keep it separate from incompatible materials such as strong oxidizing agents.

Step 2: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

Step 3: Waste Collection and Containerization

  • Primary Container: Collect liquid waste in a dedicated, properly labeled, and chemically compatible container. The original product container is often a suitable choice.[2] The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Skin Sensitizer," "Flammable Liquid").

  • Solid Waste: Any solid waste contaminated with this chemical, such as pipette tips or absorbent materials from a spill, should be collected in a separate, clearly labeled hazardous waste container.

Step 4: On-site Storage

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the generator.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.

  • Container Integrity: Regularly inspect the waste container for any signs of degradation, leaks, or spills.

Step 5: Disposal of Empty Containers

  • An empty container that held this compound must also be managed as hazardous waste unless properly decontaminated.

  • Decontamination: To decontaminate the container, triple rinse it with a suitable solvent (e.g., ethanol or acetone) that can dissolve the chemical residue.[2]

  • Rinsate Collection: The solvent rinsate from the triple rinse must be collected and disposed of as hazardous waste.[2] Add the rinsate to your non-halogenated organic solvent waste container.

  • Final Disposal of Rinsed Container: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. Deface the original label before disposal. Always confirm this procedure with your institutional EHS guidelines.

Step 6: Arranging for Final Disposal

  • Contact EHS: Once your waste container is nearly full (do not exceed 90% capacity), contact your institution's EHS department to arrange for a pickup.

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the chemical, which will likely involve incineration at a permitted facility.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 On-Site Management cluster_2 Empty Container Decontamination cluster_3 Final Disposal gen Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) gen->ppe segregate Segregate as Non-Halogenated Organic Waste ppe->segregate container Collect in a Labeled, Compatible Hazardous Waste Container segregate->container store Store in a Designated Satellite Accumulation Area container->store containment Use Secondary Containment store->containment inspect Regularly Inspect Container containment->inspect full_q Container Full? inspect->full_q empty_q Container Empty? triple_rinse Triple Rinse with Appropriate Solvent empty_q->triple_rinse Yes professional_disposal Transport and Disposal by Licensed Professionals (e.g., Incineration) empty_q->professional_disposal No (Disposing of contents) collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous collect_rinsate->dispose_container full_q->empty_q After emptying for pickup contact_ehs Contact Institutional EHS for Pickup full_q->contact_ehs Yes contact_ehs->professional_disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Operational Guidance for 1-Hydroxy-2-methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-Hydroxy-2-methylpent-1-en-3-one (CAS No. 27970-79-2). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Summary

This compound is a chemical that requires careful handling due to its potential health hazards. According to safety data sheets and chemical databases, this compound is classified with the following risks:

Hazard ClassificationGHS Hazard Statement
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage[1][2]
Skin SensitizationH317: May cause an allergic skin reaction[1][2][3]
Serious Eye DamageH318: Causes serious eye damage[1][2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body PartPPE RecommendationSpecifications and Remarks
Hands Chemical Resistant GlovesButyl rubber or nitrile gloves are recommended for protection against ketones and esters.[4] For extended contact, consider heavier-duty options like 15 mil nitrile gloves or specialized ketone-resistant gloves.[4][5][6][7] Always inspect gloves for integrity before use.
Eyes/Face Safety Goggles and Face ShieldWear tightly fitting safety goggles.[8] A face shield should be worn in situations where splashing is a possibility.[9][10]
Body Protective ClothingA lab coat or chemical-resistant apron should be worn.[3][10] For larger quantities or increased risk of exposure, impervious clothing is recommended.[8]
Respiratory Vapor RespiratorUse in a well-ventilated area. If vapors or mists are generated, a vapor respirator may be necessary.[9]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key steps and safety precautions.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management and Disposal a Receive Chemical b Inspect Container for Damage a->b c Store in a Cool, Dark, Well-Ventilated Area b->c d Wear Appropriate PPE c->d e Work in a Fume Hood d->e f Handle with Care to Avoid Spills e->f g Keep Away from Ignition Sources f->g h Collect Waste in a Labeled, Sealed Container g->h i Dispose of as Hazardous Chemical Waste h->i j Follow Institutional and Local Regulations i->j

Figure 1: Workflow for Handling this compound.

Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Store the chemical in a cool, dark, and well-ventilated area, away from incompatible materials such as oxidizing agents.[9]

  • Ensure the container is tightly closed when not in use.[9]

2. Laboratory Handling:

  • Always wear the recommended personal protective equipment before handling the chemical.[3]

  • Conduct all work in a properly functioning chemical fume hood to avoid inhalation of vapors.[9]

  • Avoid contact with skin and eyes.[9] In case of contact, immediately flush the affected area with plenty of water.[3]

  • Prevent the generation of mists or vapors.[9]

  • After handling, wash hands and face thoroughly.[9][10]

3. Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of water.[3] If skin irritation or a rash occurs, seek medical attention.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

  • Spills: Absorb small spills with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[9] For larger spills, contain the spill and follow institutional emergency procedures.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this chemical in a designated, properly labeled, and sealed container.

  • Disposal Method: Dispose of the contents and container in accordance with local, state, and federal regulations for hazardous chemical waste.[3] Do not dispose of it down the drain.

  • Contaminated Materials: Any materials used to clean up spills or contaminated with this chemical should also be treated as hazardous waste and disposed of accordingly. Contaminated work clothing should be properly cleaned before reuse.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.